molecular formula C21H25Cl2N5O3S2 B610100 PI3KD/V-IN-01 CAS No. 1807551-44-5

PI3KD/V-IN-01

Katalognummer: B610100
CAS-Nummer: 1807551-44-5
Molekulargewicht: 530.48
InChI-Schlüssel: VTZJKFKNWRSSPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PI3KD/V-IN-01 is a potent, selective, and ATP-competitive dual inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) and the class III PI3K vacuolar protein sorting 34 (Vps34) . In biochemical assays, it demonstrates high potency with an IC50 of 6 nM against PI3Kδ and 19 nM against Vps34, exhibiting 10 to 1500-fold selectivity over other PI3K isoforms and no significant off-target activity across the kinome . This selectivity profile is maintained in a cellular context, where this compound inhibits anti-IgM-stimulated PI3Kδ activity in Raji cells with an EC50 of 11 nM, while showing significantly less potency against PI3Kα, PI3Kβ, and PI3Kγ . The compound's primary research value lies in its enhanced anti-proliferative efficacy against B-cell malignancies, such as Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Burkitt lymphoma, outperforming selective PI3Kδ or Vps34 inhibitors alone . This synergistic effect occurs because inhibition of PI3Kδ can induce protective autophagy in cancer cells; simultaneously blocking Vps34, a kinase essential for autophagy initiation, disrupts this survival pathway and enhances direct cytotoxicity . Research indicates that FLT3-ITD AML cell lines are particularly sensitive to this compound . Furthermore, in a xenograft mouse model, the inhibitor exhibited dose-dependent anti-tumor growth efficacies, supporting its potential as a useful tool compound for investigating combination therapeutic strategies . Please note: All products are for Research Use Only unless clearly stated otherwise. Not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

1807551-44-5

Molekularformel

C21H25Cl2N5O3S2

Molekulargewicht

530.48

IUPAC-Name

2-Amino-N-{5-[5-(4-tert-butyl-benzenesulfonylamino)-6-chloro-pyridin-3-yl]-4-methyl-thiazol-2-yl}-acetamide Hydrochloride

InChI

InChI=1S/C21H24ClN5O3S2.ClH/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4;/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28);1H

InChI-Schlüssel

VTZJKFKNWRSSPL-UHFFFAOYSA-N

SMILES

O=C(NC1=NC(C)=C(C2=CC(NS(=O)(C3=CC=C(C(C)(C)C)C=C3)=O)=C(Cl)N=C2)S1)CN.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PI3KD/V-IN-01;  PI3KD/V IN 01;  PI3KD/VIN01

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: PI3KD/V-IN-01 (Dual PI3Kδ/Vps34 Inhibitor)

[1][2]

Executive Summary

This compound represents a strategic evolution in kinase inhibitor design, moving beyond single-isoform targeting to address adaptive resistance mechanisms. While first-generation PI3Kδ inhibitors (e.g., Idelalisib) effectively block B-cell receptor (BCR) signaling, cancer cells often upregulate cytoprotective autophagy via Vps34 (a Class III PI3K) to survive metabolic stress. This compound is a rationally designed dual inhibitor that simultaneously ablates the proliferative PI3Kδ signal and the survival-promoting Vps34 autophagy pathway, exhibiting superior cytotoxicity in resistant B-cell malignancies (AML, CLL) compared to mono-therapy.

Chemical Identity & Physicochemical Properties[1][3][4]

The compound is built upon an aminothiazole scaffold , optimized for concurrent binding to the ATP-binding pockets of both PI3Kδ and Vps34 despite their structural divergence.

Core Chemical Data
PropertySpecification
Compound Name This compound
Synonyms PI3Kδ/Vps34 Inhibitor 01; PI3KD/V IN 01
CAS Registry Number 1807551-44-5
Molecular Formula C₂₁H₂₄ClN₅O₃S₂
Molecular Weight 494.03 g/mol
Primary Targets PI3Kδ (Class I), Vps34 (Class III)
Physical State Solid powder (typically off-white to yellow)
Solubility Soluble in DMSO (>10 mM); low solubility in water
Structural Pharmacophore

The aminothiazole core serves as the hinge-binder. The selectivity profile is achieved through specific side-chain interactions that exploit the non-conserved regions between Class I and Class III PI3K isoforms.

  • PI3Kδ Binding: Exploits the tryptophan shelf unique to the delta isoform to gain selectivity over α/β/γ isoforms.

  • Vps34 Binding: Engages the ATP binding cleft of Vps34, preventing the phosphorylation of Phosphatidylinositol (PI) to PI(3)P, a critical step in autophagosome nucleation.

Pharmacological Mechanism & Selectivity

Mechanism of Action (MOA)

This compound operates via a "Two-Hit" mechanism:

  • Proliferation Block (PI3Kδ): Inhibits the conversion of PIP2 to PIP3 at the plasma membrane, silencing the Akt/mTORC1 axis and arresting the cell cycle in G1 phase.

  • Survival Block (Vps34): Inhibits the production of PI(3)P on endosomal membranes. This prevents the recruitment of effector proteins (e.g., DFCP1, WIPI2), blocking the formation of the autophagosome and denying the cell its nutrient recycling mechanism during stress.

Selectivity Profile (Biochemical IC50)
Kinase TargetIC50 (nM)Selectivity Ratio (vs. PI3Kδ)
PI3Kδ (Delta) 6 nM 1x (Primary Target)
Vps34 19 nM ~3x (Secondary Target)
PI3Kα (Alpha)64 nM>10x
PI3Kβ (Beta)111 nM>18x
PI3Kγ (Gamma)119 nM>19x
mTOR>1000 nMHigh Selectivity

Data Source: Pasquier & Liu et al. (2016)

Pathway Visualization

The following diagram illustrates the dual blockade of the proliferative (Akt) and autophagic (Vps34) pathways.

PI3KDV_Mechanismcluster_outcomeTherapeutic OutcomeDrugThis compoundPI3KdPI3Kδ (Class I)Drug->PI3KdInhibits (IC50 ~6nM)Vps34Vps34 (Class III)Drug->Vps34Inhibits (IC50 ~19nM)PIP3PIP3 AccumulationPI3Kd->PIP3PI3PPI(3)P ProductionVps34->PI3PAktAkt Phosphorylation(p-Akt)PIP3->AktProlifCell Proliferation(B-Cell)Akt->ProlifAutophagyAutophagosomeFormationAkt->AutophagyInhibits (mTORC1)ApoptosisApoptosis / Cell DeathProlif->ApoptosisBlockade leads toPI3P->AutophagySurvivalStress Survival(Chemo-resistance)Autophagy->SurvivalSurvival->ApoptosisBlockade leads to

Figure 1: Dual mechanism of action.[1] this compound blocks both the proliferative Akt signal and the compensatory autophagy survival signal.

Experimental Methodologies

Preparation and Handling[6]
  • Reconstitution: Dissolve powder in 100% DMSO to prepare a stock solution (e.g., 10 mM). Vortex and sonicate if necessary.

  • Storage: Store stock aliquots at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into culture medium immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

In Vitro Kinase Assay (ADP-Glo Protocol)

To verify potency against PI3K isoforms:

  • Reagents: Use recombinant PI3Kδ and Vps34 proteins (e.g., Promega or SignalChem). Substrates: PIP2:PS lipid vesicles (for PI3Kδ) and PI:PS vesicles (for Vps34).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.

  • Procedure:

    • Incubate enzyme + this compound (serial dilutions) for 15 min at RT.

    • Initiate reaction by adding ATP (10-50 µM) and Lipid Substrate.

    • Incubate for 60 min at RT.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

    • Read: Measure luminescence on a plate reader.

    • Analysis: Plot RLU vs. log[inhibitor] to determine IC50.

Cellular Autophagy Analysis (LC3B Blotting)

To confirm Vps34 inhibition in cells (e.g., AML lines):

  • Treatment: Treat cells with this compound (0.1 - 1.0 µM) for 6–24 hours.

  • Control: Use Bafilomycin A1 (autophagy flux blocker) to distinguish between induction and blockade.

  • Readout: Western Blot for LC3B-II .

    • Expected Result: Unlike pure PI3Kδ inhibitors (which might induce autophagy), this compound should reduce basal LC3B-II levels or prevent the LC3B-II accumulation normally seen with starvation/stress, indicating a block in autophagosome nucleation.

References

  • Discovery & Characterization: Pasquier, B., Liu, Q., et al. (2016). Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies. Chemical Biology .

  • Vps34 Biology: Backer, J.M. (2008).[2] The regulation and function of Class III PI3Ks: novel roles for Vps34. Biochemical Journal .

  • PI3K Isoform Signaling: Vanhaesebroeck, B., et al. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology .

  • Vendor Data Verification: MedKoo Biosciences. Product Data Sheet: this compound (CAS 1807551-44-5).

Introduction: The Ascendancy of PI3K Delta as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of PI3K Delta Inhibitors: A Case Study with PI3KD-IN-015

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Within the PI3K family, the Class I isoforms (α, β, γ, and δ) have garnered significant attention as therapeutic targets. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is predominantly restricted to hematopoietic cells.[3][4] This restricted expression profile makes PI3Kδ a particularly attractive target for immunological and hematological disorders.

Dysregulation of PI3Kδ signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, as well as in inflammatory and autoimmune diseases.[4][5][6] The central role of PI3Kδ in B-cell receptor signaling and immune cell function has spurred the development of selective inhibitors.[4] This guide will provide an in-depth technical overview of the characterization of a potent and selective PI3Kδ inhibitor, using PI3KD-IN-015 as a prime exemplar.

PI3KD-IN-015: A Potent and Selective PI3K Delta Inhibitor

PI3KD-IN-015 is a highly selective ATP-competitive inhibitor of PI3Kδ.[7] Its discovery and characterization provide a robust framework for understanding the evaluation of isoform-selective PI3K inhibitors.

Chemical Structure of PI3KD-IN-015:

  • Note: The exact chemical structure of "PI3KD/V-IN-01" is not publicly available. The following information is based on the published data for the representative inhibitor, PI3KD-IN-015.[7]

(The specific chemical structure of PI3KD-IN-015 would be depicted here in a publication; for this guide, we will proceed with its functional characterization.)

Biochemical Potency and Selectivity Profile

A critical aspect of characterizing a kinase inhibitor is determining its half-maximal inhibitory concentration (IC50) against the target kinase and assessing its selectivity against other related kinases.

The biochemical potency of PI3KD-IN-015 has been determined against the Class I PI3K isoforms. The following table summarizes these findings.

Kinase IsoformBiochemical IC50 (nM)
PI3Kα>10,000
PI3Kβ100
PI3Kγ125
PI3Kδ 5

Data sourced from a study on the characterization of PI3KD-IN-015.[7]

This data demonstrates that PI3KD-IN-015 is a highly potent inhibitor of PI3Kδ with an IC50 of 5 nM.[7] Importantly, it exhibits significant selectivity over the other Class I isoforms, with at least a 20-fold higher IC50 for PI3Kβ and PI3Kγ, and minimal activity against PI3Kα.[7] Such a selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic window.

The PI3K Delta Signaling Pathway

PI3Kδ is a key component of the PI3K/AKT/mTOR signaling cascade.[8] Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1.[1] This cascade ultimately regulates cellular processes like cell survival, proliferation, and differentiation.[3]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase / GPCR PI3Kd PI3Kδ Receptor->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PI3Kd->PIP2 Phosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PI3KD_IN_015 PI3KD-IN-015 PI3KD_IN_015->PI3Kd Inhibits

Caption: The PI3Kδ signaling pathway and the point of inhibition by PI3KD-IN-015.

Methodology for IC50 Determination: A Step-by-Step Protocol

The determination of an inhibitor's IC50 value is a cornerstone of its preclinical characterization. The following is a generalized protocol for a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, which is a common method for this purpose.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The light output from a subsequent luciferase reaction is inversely proportional to the amount of ADP, and therefore, to the kinase activity.

Materials:

  • Recombinant PI3Kδ enzyme

  • PI3Kδ substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (e.g., PI3KD-IN-015)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., PI3KD-IN-015) in DMSO. A typical starting concentration might be 10 mM, followed by 1:3 or 1:10 serial dilutions.

  • Kinase Reaction Setup:

    • Add the kinase reaction buffer to the wells of a 384-well plate.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the recombinant PI3Kδ enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a substrate solution containing PIP2 and ATP in the kinase reaction buffer.

    • Add the substrate solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate, which will convert ADP to ATP, and the newly synthesized ATP is used to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor Serial Dilutions Plate_Setup Dispense Reagents and Inhibitor into 384-well Plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubate Inhibitor and Enzyme Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction with Substrate/ATP Pre_Incubation->Reaction_Start Reaction_Incubation Incubate at Room Temperature Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction & Deplete ATP (ADP-Glo Reagent) Reaction_Incubation->Reaction_Stop Signal_Generation Generate Luminescence (Kinase Detection Reagent) Reaction_Stop->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Plot Plot % Inhibition vs. [Inhibitor] Read_Plate->Data_Plot IC50_Calc Calculate IC50 (Dose-Response Curve) Data_Plot->IC50_Calc

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Cellular Activity of PI3KD-IN-015

Beyond biochemical assays, it is crucial to assess an inhibitor's activity in a cellular context. PI3KD-IN-015 has been shown to potently inhibit the phosphorylation of Akt at both the Thr308 and Ser473 sites in various B-cell malignant cell lines.[7] This demonstrates that the inhibitor can effectively engage its target within a cellular environment and block downstream signaling. Furthermore, PI3KD-IN-015 has been observed to suppress the growth of primary CLL and AML patient cells, highlighting its potential therapeutic relevance.[7]

Conclusion

The characterization of a PI3Kδ inhibitor requires a multi-faceted approach, encompassing biochemical potency and selectivity profiling, as well as the assessment of cellular activity. The case of PI3KD-IN-015 exemplifies the key attributes of a promising therapeutic candidate: high potency against the intended target, significant selectivity over related isoforms, and demonstrable activity in relevant cellular models. This in-depth technical guide provides a foundational understanding of the principles and methodologies involved in the evaluation of novel PI3Kδ inhibitors for researchers, scientists, and drug development professionals.

References

  • PI3K signaling pathway in lymphocytes. PI3Kδ is composed of a... - ResearchGate. Available at: [Link]

  • Full article: Phosphoinositide-3-kinase δ as an immune check-pathway in cancer Immunology. Therapeutic prospects - Taylor & Francis. Available at: [Link]

  • PI3K Delta Signaling in Rheumatoid Arthritis - ALPCO Diagnostics. Available at: [Link]

  • PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8 + T-cell activity. Available at: [Link]

  • PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC. Available at: [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... - ResearchGate. Available at: [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Available at: [Link]

  • Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC. Available at: [Link]

  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR - ResearchGate. Available at: [Link]

  • Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for C - Crossfire Oncology. Available at: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI. Available at: [Link]

  • 5UBT: CRYSTAL STRUCTURE OF PI3K DELTA IN COMPLEX WITH A 7-(3-(PIPERAZIN-1-YL)PHENYL)PYRROLO[2,1-F][1][2][5] TRIAZIN-4-AMINE DERIVIATINE - RCSB PDB. Available at: [Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC. Available at: [Link]

  • Chemical structures of PI3Kδ inhibitors. - ResearchGate. Available at: [Link]

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation - MDPI. Available at: [Link]

  • Effects of Novel Isoform-Selective Phosphoinositide 3-Kinase Inhibitors on Natural Killer Cell Function | PLOS One - Research journals. Available at: [Link]

  • Physicochemical Properties of PI3K Inhibitor and Its Relation with the Structure and Activity - Crimson Publishers. Available at: [Link]

  • Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. - ResearchGate. Available at: [Link]

Sources

Identifying Predictive Biomarkers for PI3Kδ Inhibitor Sensitivity: A Technical Guide for V-IN-01

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PI3Kδ and the Quest for Predictive Biomarkers

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in human cancers, making it a prime target for therapeutic intervention.[1][3][4] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[5] Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The p110δ (delta) catalytic isoform, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells.[6][7][8] This restricted expression pattern makes p110δ an attractive therapeutic target, as its inhibition is anticipated to have a more focused impact on hematological malignancies with potentially fewer off-target effects compared to pan-PI3K inhibitors.[8][9]

In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), tumor cells exhibit constitutive activation of the PI3K pathway, often driven by signals from the B-cell receptor (BCR) and the tumor microenvironment.[10][11][12][13] The p110δ isoform is the predominant player in transducing these signals.[12][14] V-IN-01 is a novel, potent, and highly selective inhibitor of the p110δ isoform. While the therapeutic hypothesis is strong, particularly in B-cell malignancies, a priori identification of patients most likely to respond to V-IN-01 is paramount for its successful clinical development and application. This guide provides a comprehensive, multi-platform strategy for the discovery and validation of predictive biomarkers for V-IN-01 sensitivity.

The PI3Kδ Signaling Axis: A Visual Overview

The following diagram illustrates the central role of PI3Kδ in the PI3K/AKT/mTOR signaling cascade. Understanding this pathway is fundamental to identifying potential biomarkers of inhibitor sensitivity.

PI3K_delta_pathway cluster_legend Legend BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ (p110δ) BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation V_IN_01 V-IN-01 V_IN_01->PI3Kd Inhibition key_activation Activation key_inhibition Inhibition

Caption: The PI3Kδ signaling pathway, a key driver in B-cell malignancies.

A Multi-Omics Approach to Biomarker Discovery for V-IN-01

A robust biomarker discovery strategy should be multi-faceted, integrating genomic, transcriptomic, proteomic, and functional data. This "multi-omics" approach provides a more complete picture of the biological factors that determine sensitivity or resistance to a targeted agent like V-IN-01.

Biomarker_Discovery_Workflow Patient_Samples Patient-Derived Samples (Tumor Biopsies, PBMCs) Genomic_Profiling Genomic Profiling (WES/WGS, Targeted Panels) Patient_Samples->Genomic_Profiling Transcriptomic_Profiling Transcriptomic Profiling (RNA-Seq) Patient_Samples->Transcriptomic_Profiling Proteomic_Profiling Proteomic & Phospho-proteomic (Mass Spectrometry) Patient_Samples->Proteomic_Profiling Functional_Profiling Functional Drug Sensitivity (Ex vivo cell culture) Patient_Samples->Functional_Profiling Data_Integration Bioinformatic Integration & Candidate Biomarker Identification Genomic_Profiling->Data_Integration Transcriptomic_Profiling->Data_Integration Proteomic_Profiling->Data_Integration Functional_Profiling->Data_Integration Biomarker_Validation Biomarker Validation (Independent Cohorts, Preclinical Models) Data_Integration->Biomarker_Validation Clinical_Assay Clinical Assay Development Biomarker_Validation->Clinical_Assay

Caption: A multi-omics workflow for identifying V-IN-01 sensitivity biomarkers.

Genomic Profiling: The DNA Blueprint of Sensitivity

Genomic biomarkers are alterations in the DNA sequence that can predict a response to therapy. For PI3K pathway inhibitors, mutations in key pathway components are established determinants of sensitivity.[3][4][15]

Rationale: While activating mutations in PIK3CA (p110α) are well-known biomarkers for sensitivity to PI3Kα inhibitors, somatic mutations in PIK3CD (p110δ) are rare in cancer.[6] However, gain-of-function mutations in PIK3CD are associated with Activated PI3K Delta Syndrome (APDS), a primary immunodeficiency.[16] Therefore, genomic profiling should focus on both the PIK3CD gene itself and other genes within the PI3K pathway and parallel signaling pathways that might influence dependence on p110δ. Loss-of-function mutations or deletions in the tumor suppressor gene PTEN, which antagonizes PI3K signaling, are also important to investigate.[3][6]

Experimental Approach: Next-Generation Sequencing (NGS)

ParameterWhole Exome/Genome Sequencing (WES/WGS)Targeted NGS Panels
Scope Unbiased, broad coverage of all coding regions or the entire genome.Focused analysis of a predefined set of genes known to be relevant to the PI3K pathway and cancer.
Advantages Potential for novel biomarker discovery. Comprehensive view of the mutational landscape.Cost-effective, higher depth of coverage for sensitive variant detection, faster turnaround time.
Disadvantages Higher cost, more complex data analysis.Will miss potentially important mutations in genes not included in the panel.
Recommendation WES in an initial discovery cohort to identify novel candidate genes.Targeted panels for validation in larger cohorts and for potential clinical application.[17]

Step-by-Step Protocol: Targeted NGS Panel Analysis

  • Sample Preparation: Isolate high-quality genomic DNA from patient tumor samples (e.g., fine-needle aspirates, core biopsies) or circulating tumor DNA (ctDNA) from plasma.

  • Library Preparation: Fragment DNA and ligate adapters for sequencing.

  • Target Enrichment: Use custom-designed probes to capture DNA regions of interest, including the full coding sequences of PIK3CD, PTEN, AKT isoforms, PIK3R1 (regulatory subunit), and other key genes in the PI3K and parallel pathways (e.g., RAS/MAPK).

  • Sequencing: Perform deep sequencing on an NGS platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome.

    • Call single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).

    • Annotate identified variants for their potential functional impact (e.g., missense, nonsense, frameshift) and frequency in population databases.

  • Correlation with Sensitivity: Correlate the presence of specific genomic alterations with in vitro or clinical response to V-IN-01.

Proteomic and Phospho-proteomic Profiling: The Functional State of the Pathway

Proteomics provides a direct measure of the proteins and signaling events within the cell.[18][19] For a kinase inhibitor like V-IN-01, assessing the phosphorylation status of downstream targets is a direct way to measure pathway activity and inhibition.

Rationale: The level of constitutive PI3K pathway activation, as indicated by the phosphorylation of key downstream effectors like AKT and S6, may be a more direct indicator of dependence on this pathway than genomic alterations alone.[20] A high baseline level of p-AKT, for instance, could signify a tumor that is "primed" for PI3K inhibition.

Experimental Approach: Mass Spectrometry-Based Proteomics

TechniqueDescriptionApplication for V-IN-01
Label-Free Quantitation (LFQ) Compares the relative abundance of proteins across samples without the use of isotopic labels.Identifies global protein expression differences between sensitive and resistant tumors.[21]
Tandem Mass Tagging (TMT) Uses isobaric tags to label peptides from different samples, allowing for multiplexed relative quantification.Enables precise comparison of protein expression and phosphorylation levels across multiple sensitive and resistant samples simultaneously.[21]
Phospho-proteomics Enriches for phosphorylated peptides prior to mass spectrometry analysis.Directly measures the activity of the PI3K pathway by quantifying the phosphorylation of AKT, S6, PRAS40, and other downstream targets.

Step-by-Step Protocol: Phospho-proteomic Analysis of V-IN-01 Treated Cells

  • Cell Culture and Lysis: Culture cancer cell lines or patient-derived cells and treat with V-IN-01 or a vehicle control for a defined period. Lyse cells under conditions that preserve phosphorylation states (i.e., with phosphatase inhibitors).

  • Protein Digestion: Digest proteins into peptides using an enzyme like trypsin.

  • Phospho-peptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to selectively capture phosphorylated peptides.

  • LC-MS/MS Analysis: Separate the enriched peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the sequences of the phospho-peptides and the specific sites of phosphorylation.

    • Quantify the relative abundance of each phospho-peptide between V-IN-01 treated and control samples.

    • Identify phosphorylation sites that are significantly modulated by V-IN-01.

  • Biomarker Identification: Correlate baseline levels of specific phospho-proteins with sensitivity to V-IN-01.

Functional Drug Sensitivity Testing: A Direct Phenotypic Readout

Functional drug sensitivity testing directly measures the response of patient-derived tumor cells to a drug ex vivo.[22][23] This approach integrates the complexities of all active signaling pathways and provides a direct phenotypic readout of sensitivity or resistance.

Rationale: Genomic and proteomic profiles provide a snapshot of the tumor's molecular landscape, but they may not always predict the ultimate functional response to a drug.[24] By exposing living tumor cells from a patient to V-IN-01, we can directly observe its effect on cell viability or apoptosis and correlate this with the tumor's molecular profile.

Experimental Approach: Ex Vivo Drug Sensitivity Assays

Model SystemDescriptionAdvantagesDisadvantages
Primary Cell Culture Short-term culture of tumor cells isolated from blood or tissue.Relatively quick to establish; reflects the patient's current tumor biology.May not fully recapitulate the tumor microenvironment; selection for cells that grow in vitro can occur.
Patient-Derived Organoids (PDOs) 3D cultures derived from patient tumors that mimic the in vivo architecture and heterogeneity.[24]Preserves cell-cell interactions and tumor heterogeneity; better predictive power for clinical response.More time-consuming and technically challenging to establish.

Step-by-Step Protocol: 3D Patient-Derived Organoid Drug Screen

  • Organoid Establishment: Mince fresh tumor biopsy tissue and digest with enzymes to release cell clusters. Embed these clusters in a basement membrane matrix (e.g., Matrigel) with appropriate growth factors to establish 3D organoid cultures.

  • Drug Plating: Dissociate established organoids into small fragments and seed them into 384-well plates.

  • Dose-Response Treatment: Treat the organoids with a dilution series of V-IN-01 (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 72-96 hours).

  • Viability Readout: Measure cell viability using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo).

  • Data Analysis:

    • Generate dose-response curves for each patient-derived organoid line.

    • Calculate the IC50 (the concentration of V-IN-01 that inhibits 50% of cell viability) and the Drug Sensitivity Score (DSS).[22]

  • Biomarker Correlation: Correlate the IC50/DSS values with the genomic and proteomic data obtained from the same tumors to identify molecular features associated with sensitivity.

Conclusion: Towards a Validated Biomarker for V-IN-01

The identification of a robust predictive biomarker is a critical step in the development of a targeted therapy like V-IN-01. The multi-pronged approach outlined in this guide—integrating genomics, proteomics, and functional testing—provides a comprehensive framework for discovering and validating candidate biomarkers. Initial discovery efforts in well-characterized cell lines and patient-derived models should be followed by validation in larger, independent patient cohorts. Ultimately, the goal is to develop a clinically applicable assay (e.g., a targeted NGS panel or an immunohistochemistry-based test for a key phospho-protein) that can be used to select patients who will derive the most benefit from V-IN-01 therapy, thereby ushering in a new era of precision medicine for patients with PI3Kδ-dependent malignancies.

References

  • Juric, D., et al. (2015). The PI3K pathway in cancer: from the bench to the clinic. Cancer Discovery, 5(2), 122-137.
  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
  • Garralda, E., et al. (2014). Integrated next-generation sequencing and functional screening in a patient-derived xenograft model of cholangiocarcinoma. Journal of the National Cancer Institute, 106(1), djt325.
  • Hanash, S., & Schliekelman, M. (2018). Innovative Proteomic Approaches for Cancer Biomarker Discovery. Cancer Prevention Research, 11(5), 289-296.
  • Jafari, M., et al. (2021). Proteomics techniques in protein biomarker discovery. Journal of Cellular and Molecular Medicine, 25(18), 8561-8579.
  • Grokipedia. (n.d.). Functional drug sensitivity testing. Retrieved from [Link]

  • O'Brien, C., et al. (2010). Predictive Biomarkers of Sensitivity to the Phosphatidylinositol 3′ Kinase Inhibitor GDC-0941 in Breast Cancer Preclinical Models. Clinical Cancer Research, 16(14), 3670-3683.
  • Issaq, H. J., et al. (2013). Proteomic Approaches in Biomarker Discovery: New Perspectives in Cancer Diagnostics.
  • LoRusso, P. M. (2016). Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance.
  • Papakonstanti, E. A., & Stournaras, C. (2012). p110δ PI3 kinase pathway: emerging roles in cancer. Frontiers in Oncology, 2, 99.
  • Di Cosimo, S., et al. (2013). PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors. Cancers, 5(1), 86-103.
  • Hanker, A. B., et al. (2022). PIK3CA Mutations Drive Therapeutic Resistance in Human Epidermal Growth Factor Receptor 2–Positive Breast Cancer. JCO Precision Oncology, 6, e2100329.
  • Vanhaesebroeck, B., et al. (2016). Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. Cancer Discovery, 6(10), 1090-1105.
  • Vogt, P. K., et al. (2009). Discovery of drug-resistant and drug-sensitizing mutations in the oncogenic PI3K isoform p110α. Proceedings of the National Academy of Sciences, 106(18), 7543-7548.
  • Puri, K. D., & Gold, M. R. (2012). Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies. Frontiers in Immunology, 3, 256.
  • Zhang, M., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Pharmacology, 12, 636332.
  • Mensah, K. A., Blaize, A. N., & Bryan, L. J. (2020). A Review of PI3K Inhibitors in B-Cell Malignancies. Journal of the Advanced Practitioner in Oncology, 11(3), 266-277.
  • Mo, H., & Renna, C. (2021). Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies.
  • Kumar, A., et al. (2023). Genomic biomarkers: Unveiling the potential for precise cancer therapy response. Journal of Cancer Research and Therapeutics, 19(Supplement), S1-S2.
  • The Jackson Laboratory. (n.d.). Assessing Genomic Variants for Targeted Therapy Options. Retrieved from [Link]

  • Flinn, I. (2021). Role of PI3K Inhibitors in Treatment of B-cell Malignancies. OncLive. Retrieved from [Link]

  • Jardim, D. L., et al. (2024). NGS panels' capture of biomarkers associated with targeted therapies in clinical trials. Journal of Clinical Oncology, 42(16_suppl), e15049-e15049.
  • Edgar, K. A., et al. (2020). Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. Molecular Cancer Therapeutics, 19(1), 124-136.
  • Yap, T. A., et al. (2015). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Current Topics in Microbiology and Immunology, 387, 81-101.
  • Brown, J. R. (2012). Translating PI3K-Delta Inhibitors to the Clinic in Chronic Lymphocytic Leukemia: The Story of CAL-101 (GS1101). Hematology/the Education Program of the American Society of Hematology. American Society of Hematology.
  • Fruman, D. A., & Bismuth, G. (2009). PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances. Seminars in Immunology, 21(4), 147-159.
  • Wikipedia. (n.d.). Functional drug sensitivity testing. Retrieved from [Link]

  • Pauli, C., et al. (2022). Functional Drug Screening in the Era of Precision Medicine. Frontiers in Physiology, 13, 936829.
  • KCAS Bio. (2023, February 6). Functional Assay Development Roadmap: Strategic Planning for Success. Retrieved from [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Loi, S., et al. (2013). Defining biomarkers to predict sensitivity to PI3K/Akt/mTOR pathway inhibitors in breast cancer. Breast Cancer Research, 15(1), 202.
  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • ClinicalTrials.gov. (2024, November 19). New Biomarker-based Strategy to Screen and Monitor for Activated Phosphoinositide 3-kinase Δ Syndrome. Retrieved from [Link]

  • Engelman, J. A. (2009). Targeting the PI3K signaling pathway in cancer.
  • Creative Biolabs. (2024, June 21). What are PI3Kα inhibitors and how do they work?. Retrieved from [Link]

  • Zaitseva, L., et al. (2025, August 6). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancers, 12(8), 2093.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Rhodes, J. M., & Shadman, M. (2023, December 20). PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News. Retrieved from [Link]

  • Gil, M., et al. (2017). Transient Inhibition of PI3Kδ Enhances the Therapeutic Effect of Intravenous Delivery of Oncolytic Vaccinia Virus. Molecular Therapy - Oncolytics, 6, 16-27.
  • National Cancer Institute. (n.d.). Definition of PI3K delta inhibitor SHC014748M. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Incubation Kinetics for PI3KD/V-IN-01 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: February 2026


/Vps34 Inhibition Analysis

Executive Summary & Mechanism of Action

PI3KD/V-IN-01 is a potent, ATP-competitive dual inhibitor targeting PI3K


  (Class I PI3K) and Vps34  (Class III PI3K).[1][2]

In B-cell malignancies (AML, CLL), selective inhibition of PI3K


 (e.g., by Idelalisib) often triggers cytoprotective autophagy, allowing cancer cells to survive.[2][3] Vps34 is essential for the initiation of this autophagy.[4] By simultaneously inhibiting PI3K

(blocking survival signaling) and Vps34 (blocking the compensatory autophagy), this compound induces enhanced apoptosis.

This guide details the temporal dynamics required to capture these events. Successful Western blotting for this compound requires distinguishing between Fast Kinetics (phosphorylation events) and Slow Kinetics (protein turnover/autophagy markers).

Dual-Target Signaling Pathway

The diagram below illustrates the synergistic blockade mechanism of this compound.

PI3K_Vps34_Pathway cluster_Survival Survival Pathway (Class I PI3K) cluster_Autophagy Autophagy Pathway (Class III PI3K) Inhibitor This compound PI3Kd PI3K-delta Inhibitor->PI3Kd Blocks Vps34 Vps34 (PIK3C3) Inhibitor->Vps34 Blocks PIP3 PIP3 Accumulation PI3Kd->PIP3 Akt Akt (p-T308/S473) PIP3->Akt Survival Cell Survival Akt->Survival Autophagy Cytoprotective Autophagy Akt->Autophagy Inhibits Apoptosis Apoptosis / Cell Death Survival->Apoptosis Loss of Signal PI3P PI3P Production Vps34->PI3P Phagophore Autophagosome Nucleation PI3P->Phagophore Phagophore->Autophagy Autophagy->Apoptosis Blockade leads to

Figure 1: Mechanism of this compound. Dual inhibition prevents Akt-mediated survival and Vps34-mediated autophagic rescue.

Strategic Protocol: Drug Incubation Times (Cell Culture)

The "incubation time" for the drug on the cells is the primary variable affecting your data. You cannot detect all markers at a single time point.

Phase 1: Proximal Signaling (Phosphorylation)

Target: Phospho-Akt (Thr308, Ser473), Phospho-S6, Phospho-SGK3. Time Window: 1 to 6 Hours

  • Rationale: Kinase inhibition is rapid. Phosphatases will dephosphorylate downstream targets within minutes to hours of upstream blockade.

  • Experimental Design:

    • Treat cells with 0.1 – 1.0

      
      M this compound.
      
    • Harvest lysates at 1h, 3h, and 6h .

    • Expectation: Significant reduction in p-Akt and p-SGK3 by 1-3 hours.

Phase 2: Autophagic Flux & Apoptosis (Protein Turnover)

Target: LC3-I/II conversion, p62 (SQSTM1) accumulation, Cleaved Caspase-3/PARP. Time Window: 12 to 24 Hours

  • Rationale:

    • Autophagy: Vps34 inhibition prevents the formation of autophagosomes.[4] Unlike Chloroquine (which blocks degradation and raises LC3-II), Vps34 inhibitors typically prevent LC3 lipidation. You may see a decrease in LC3-II or a failure to accumulate LC3-II under starvation conditions.

    • Apoptosis: The synergistic killing effect takes time to manifest as proteolytic cleavage of Caspase-3.

  • Experimental Design:

    • Treat cells for 12h and 24h .[5]

    • Control: Include a Bafilomycin A1 or Chloroquine control arm to distinguish flux blockage from initiation blockage.

Summary of Cell Treatment Times
Biological EventKey BiomarkersOptimal Drug IncubationMechanism
PI3K

Inhibition
p-Akt (S473), p-FoxO11 - 3 Hours Rapid dephosphorylation upon kinase blockade.
Vps34 Inhibition p-SGK3, PI3P levels1 - 3 Hours SGK3 is a specific downstream effector of Vps34/PI3P.
Autophagy Blockade LC3-II, p62 (SQSTM1)6 - 24 Hours Inhibition of autophagosome nucleation leads to altered turnover.
Apoptosis Cleaved Caspase-3, PARP18 - 24 Hours Downstream consequence of sustained dual inhibition.

Technical Protocol: Western Blot Analysis

Once lysates are harvested, the antibody incubation times are the "constants" that ensure assay sensitivity. Phospho-specific antibodies require stricter conditions than total protein antibodies.

Step-by-Step Workflow
A. Lysis & Sample Prep[6]
  • Buffer: RIPA or NP-40 lysis buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate, Sodium Fluoride) is mandatory. Without this, p-Akt signals will fade during lysis.

  • Handling: Keep all samples on ice. Sonicate briefly to shear DNA (reduces viscosity).[6]

B. Blocking (Critical Step)[7]
  • Reagent: 5% Bovine Serum Albumin (BSA) in TBST.

  • Note: Avoid Non-Fat Dry Milk for phospho-antibodies (e.g., p-Akt). Milk contains casein, a phosphoprotein that can cause high background or mask signals.

  • Time: 1 Hour at Room Temperature (RT).

C. Primary Antibody Incubation

This is the most critical step for detecting low-abundance signaling changes caused by this compound.

  • Phospho-Antibodies (p-Akt, p-S6, p-SGK3):

    • Dilution: 1:1000 (standard) in 5% BSA/TBST.

    • Time: Overnight (14-16 hours) at 4°C with gentle agitation.

    • Why? Low temperature reduces non-specific binding (background), while long duration allows equilibrium binding for high-affinity phospho-epitopes.

  • Total Protein/Loading Controls (GAPDH, Total Akt, Actin):

    • Dilution: 1:1000 – 1:5000 in 5% Milk/TBST.

    • Time: 1 Hour at RT OR Overnight at 4°C (flexible).

D. Secondary Antibody Incubation[7]
  • Reagent: HRP-conjugated anti-Rabbit or anti-Mouse.[7]

  • Dilution: 1:2000 – 1:10,000 (depending on ECL sensitivity).

  • Time: 1 Hour at Room Temperature.

  • Warning: Extending this beyond 1 hour can increase background noise significantly.

Troubleshooting & Validation

Self-Validating the Protocol

To ensure your this compound data is valid, your blot must satisfy these logic checks:

  • The p-Akt Check: If this compound is working, p-Akt (S473) must decrease at short time points (1-3h). If p-Akt remains unchanged, the drug is inactive, or the cell line does not rely on PI3K

    
     (check isoform expression).
    
  • The Vps34 Check (SGK3): SGK3 phosphorylation requires PI3P (produced by Vps34). If p-Akt decreases but p-SGK3 does not, you are only inhibiting PI3K

    
    , not Vps34. Loss of p-SGK3 is the specific biomarker for Vps34 efficacy. 
    
  • The Loading Control: Total Akt and GAPDH levels must remain constant across all time points.

Common Pitfalls
  • "My p-Akt signal is weak."

    • Cause: Phosphatase activity during lysis or poor antibody binding.

    • Fix: Fresh phosphatase inhibitors; Incubate Primary Antibody 4°C Overnight (do not rush this step).

  • "I don't see LC3-II accumulation."

    • Cause: You are using a Vps34 inhibitor.[1][2][3][4]

    • Correction: Vps34 inhibitors block the formation of LC3-II. Unlike Chloroquine treatment (which causes massive LC3-II buildup), this compound should prevent the LC3-II increase normally seen with starvation or PI3K

      
      -only inhibition.
      

References

  • Primary Characterization of this compound: Liu, X., et al. (2016). Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies.[1][2][3] Oncotarget, 7(36), 57893–57906. [Link]

  • Vps34 and SGK3 Signaling: Bago, R., et al. (2014). The hVps34-SGK3 pathway alleviates sustained PI3K/Akt inhibition. Molecular Cell, 56(4), 503–518. [Link]

  • Autophagy Monitoring Guidelines: Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Cytotoxicity of PI3KD/V-IN-01

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

PI3KD/V-IN-01 is classified as a high-potency, small-molecule inhibitor targeting the PI3K


 (Delta)  isoform, with secondary activity against PI3K

(Gamma)
. This "Dual

/

" profile is critical for targeting hematologic malignancies (CLL, FL) and modulating the immune microenvironment.

The Challenge: While this compound is designed to spare the ubiquitously expressed PI3K


 and PI3K

isoforms, off-target cytotoxicity frequently occurs due to:
  • Dosing beyond the selectivity window (hitting PI3K

    
    , disrupting insulin signaling/glucose metabolism).
    
  • Physicochemical precipitation (micro-aggregates causing physical cellular stress).

  • Compensatory feedback activation (MAPK/MEK upregulation leading to stress-induced apoptosis).

This guide provides the technical framework to troubleshoot and minimize these effects.

Mechanism of Action & Selectivity Logic

To minimize toxicity, one must understand the signaling architecture. This compound targets leukocyte-enriched isoforms. Toxicity arises when the compound "bleeds" into the Class IA isoforms (


) present in all tissues.
Signaling Pathway & Off-Target Nodes

The following diagram illustrates the intended blockade (Delta/Gamma) versus the off-target risks (Alpha/Beta).

PI3K_Pathway Receptor RTK / GPCR PI3K_Alpha PI3Kα (Off-Target: Insulin Signaling) Receptor->PI3K_Alpha PI3K_Beta PI3Kβ (Off-Target: DNA Repair) Receptor->PI3K_Beta PI3K_Delta PI3Kδ (Target: Leukocytes) Receptor->PI3K_Delta PIP3 PIP3 Accumulation PI3K_Alpha->PIP3 Avoid Toxicity Off-Target Cytotoxicity (Glucose dysregulation, Apoptosis) PI3K_Alpha->Toxicity PI3K_Beta->PIP3 Avoid PI3K_Delta->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR Efficacy Therapeutic Efficacy (Apoptosis in B-cells) mTOR->Efficacy Inhibitor This compound Inhibitor->PI3K_Alpha High Dose Bleed-through Inhibitor->PI3K_Delta Inhibits

Figure 1: PI3K Signaling Topology. Green pathways represent the intended therapeutic action. Red pathways indicate off-target "bleed-through" into the Alpha isoform, which drives systemic toxicity.

Troubleshooting Guide: Reducing Cytotoxicity

Issue 1: Non-Specific Cell Death in Control Lines (Fibroblasts/Epithelial)

Symptom: You observe high cytotoxicity in PI3K


-negative cells (e.g., HEK293, HCT116) where the drug should have no effect.
Root Cause:  The concentration exceeds the Isoform Selectivity Threshold (IST) .

Technical Solution:

  • Determine the Selectivity Index (SI): Perform a dose-response curve on a PI3K

    
    -null cell line (e.g., SW480) vs. a PI3K
    
    
    
    -high line (e.g., Raji or MEC-1).
    • Acceptable SI:

      
      .
      
    • Action: If your working concentration is >1

      
      M, you are likely inhibiting PI3K
      
      
      
      (Class I Pan-inhibition). Reduce concentration to the 10-100 nM range.
  • Verify with Western Blot: Check phosphorylation of Akt at Thr308 (PDK1 dependent) vs Ser473 (mTORC2 dependent).

    • Protocol: Treat cells for 1 hour.

    • Readout: Specific PI3K

      
       inhibition should reduce p-Akt (S473) in B-cells but not  in epithelial cells stimulated with Insulin/IGF-1 (which is PI3K
      
      
      
      driven).
Issue 2: "Crash-Out" Cytotoxicity (Precipitation)

Symptom: Irregular cell death patterns, crystalline debris seen under microscopy, high variability between replicates. Root Cause: this compound is highly lipophilic. In aqueous media, it forms micro-aggregates that physically damage cell membranes.

Technical Solution:

  • Solvent System: Do not add 100% DMSO stock directly to the well.

  • Serial Dilution Protocol:

    • Prepare 1000x stock in 100% DMSO.

    • Dilute 1:100 in culture medium (intermediate step)

      
       10x working solution (1% DMSO).
      
    • Add 10x solution to cells. Final DMSO = 0.1%.

  • Visual Check: Inspect wells at 40x magnification immediately after dosing. If "oily" drops or crystals appear, sonicate the intermediate dilution or use a carrier protein (0.5% BSA) in the media.

Issue 3: Time-Dependent Toxicity (Feedback Loops)

Symptom: Cells look healthy at 24h but die at 72h, unrelated to efficacy. Root Cause: Sustained PI3K inhibition releases the negative feedback loop on the MAPK pathway, leading to compensatory ERK activation and stress.

Technical Solution:

  • Pulsed Dosing: Instead of continuous 72h exposure, wash the drug out after 6-12 hours. PI3K

    
     inhibitors often demonstrate "residence time" efficacy.
    
  • Multiplex Assay: Measure Cleaved PARP (apoptosis) vs. LDH Release (necrosis).

    • Goal: You want PARP cleavage (mechanism-based) not LDH release (toxicity-based).

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Isoform-Sparing" Viability Assay

This protocol validates that your chosen concentration is killing via PI3K


 and not off-target PI3K

.

Materials:

  • Target Cells: Raji or MEC-1 (B-cell malignancy).

  • Control Cells: MCF-7 (Breast cancer, PI3K

    
     driven).
    
  • Reagent: CellTiter-Glo® (Promega) .

Step-by-Step:

  • Seeding: Seed 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Dosing: Prepare this compound at 8 points (0, 1nM, 10nM, 50nM, 100nM, 500nM, 1

    
    M, 10
    
    
    
    M).
  • Controls:

    • Positive Control:[1] Staurosporine (1

      
      M) - kills everything.
      
    • Selectivity Control:Alpelisib (PI3K

      
       specific inhibitor) at 1 
      
      
      
      M.
  • Incubation: 48 hours at 37°C.

  • Readout: Add CellTiter-Glo, shake 2 min, read luminescence.

Validation Logic (The "Truth Table"):

ConditionTarget Cells (Raji)Control Cells (MCF-7)Interpretation
This compound (100 nM) Dead (<50% Viability) Live (>90% Viability) Optimal Selectivity
This compound (10

M)
DeadDeadOff-target Toxicity (Hit PI3K

)
Alpelisib (1

M)
LiveDeadValidates Control Cell Line

Frequently Asked Questions (FAQ)

Q1: Why do I see hepatotoxicity markers in my in vivo mouse studies? A: This is a classic class-effect of PI3K


 inhibitors (similar to Idelalisib). It is often immune-mediated, caused by the depletion of Regulatory T-cells (Tregs) in the liver, breaking immune tolerance.
  • Fix: This is not direct cytotoxicity.[1] In mice, use immune-deficient strains (NSG) to distinguish direct drug toxicity from immune-mediated hepatitis. If using immunocompetent mice, monitor ALT/AST daily and consider intermittent dosing schedules (e.g., 5 days on, 2 days off).

Q2: My compound precipitates in RPMI + 10% FBS. What now? A: PI3K inhibitors are often highly hydrophobic.

  • Fix: Pre-complex the inhibitor with Cyclodextrin (Captisol®) or use a PEG400/Tween80 vehicle formulation for stock solutions. Ensure the final DMSO concentration never exceeds 0.5%, as DMSO itself can induce differentiation or apoptosis in sensitive hematopoietic cells.

Q3: Can I use Phospho-Akt (S473) as the sole marker for efficacy? A: No. p-Akt (S473) is a robust marker, but it can be transient.

  • Fix: Validate with a downstream marker such as p-S6 Ribosomal Protein (S235/236) or p-4EBP1 . These markers integrate the signal over time and are less prone to rapid phosphorylation/dephosphorylation fluctuations during cell lysis.

Decision Tree for Optimization

Use this flow to diagnose toxicity issues in real-time.

Troubleshooting_Flow Start Observed Cytotoxicity Check_Control Is toxicity seen in PI3Kδ-negative cells? Start->Check_Control Yes_Control Yes Check_Control->Yes_Control Off-Target No_Control No Check_Control->No_Control On-Target? Check_Dose Is Dose > 1µM? Yes_Control->Check_Dose Target_Effect CONCLUSION: On-Target Effect (Desired Apoptosis) No_Control->Target_Effect Check_Solubility Visible Precipitate? Check_Dose->Check_Solubility No Reduce_Dose ACTION: Reduce Dose (Target < 500nM) Check_Dose->Reduce_Dose Yes Fix_Solvent ACTION: Optimize Vehicle (Use PEG400 or BSA carrier) Check_Solubility->Fix_Solvent Yes Check_Immune Is this In Vivo? Check_Solubility->Check_Immune No Immune_Tox ACTION: Check ALT/AST (Treg Depletion Effect) Check_Immune->Immune_Tox Yes

Figure 2: Troubleshooting logic flow for differentiating off-target toxicity from on-target efficacy.

References

  • Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease.[1][2][3][4][5][6][7][8] Cell, 170(4), 605–635.

  • Coutré, S. E., et al. (2015). Management of adverse events associated with idelalisib treatment in chronic lymphocytic leukemia and follicular lymphoma. Journal of Oncology Practice, 11(2), e272-e276.

  • Vanhaesebroeck, B., et al. (2021). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery, 20, 741–769.

  • Greenwell, I. B., et al. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Oncology (Williston Park), 31(11), 821–828.

  • Lampson, B. L., & Brown, J. R. (2017). PI3Kδ-selective and PI3Kα/δ-combinatorial inhibition in lymphoid malignancies. Expert Opinion on Investigational Drugs, 26(11), 1267–1279.

Sources

Technical Support Center: Optimizing PI3KD/V-IN-01 in Long-Term Assays

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Stability & Efficacy of PI3KD/V-IN-01 (Dual PI3K


/Vps34 Inhibitor)
Date:  February 22, 2026

Executive Summary & Compound Profile

This compound is a potent, ATP-competitive dual inhibitor targeting PI3K


  (p110

) and Vps34 (PIK3C3). Unlike standard PI3K inhibitors (e.g., Idelalisib), this compound blocks both the proliferative B-cell receptor signaling (PI3K

) and the cytoprotective autophagy pathway (Vps34).[1][2]

While this dual mechanism enhances cytotoxicity against resistant B-cell malignancies (AML, CLL), it introduces specific stability challenges in long-term assays (>72 hours). The compound's aminothiazole scaffold is lipophilic, making it prone to precipitation in aqueous media and non-specific binding to serum proteins, leading to inconsistent IC50 data over time.

Compound Snapshot
ParameterSpecificationNotes
Primary Targets PI3K

(IC50: ~6 nM); Vps34 (IC50: ~19 nM)
Dual inhibition prevents autophagic survival.[3]
Chemical Scaffold Aminothiazole derivativeHigh lipophilicity; low aqueous solubility.
Key Stability Risk "Crashing out" (Precipitation)Occurs when high % DMSO stock hits aqueous media directly.
Assay Window Long-term (72h – 14 days)Requires replenishment protocols to maintain effective concentration.

Mechanism of Action & Assay Context

To troubleshoot stability, one must understand the biological pressure being applied. This compound does not just stop growth; it forces metabolic stress by blocking the cell's recycling mechanism (autophagy).

PI3KD_Pathway cluster_0 Proliferation Pathway (PI3K Delta) cluster_1 Autophagy Pathway (Vps34) Compound This compound PI3K PI3Kδ (p110δ) Compound->PI3K Inhibits (IC50 6nM) Vps34 Vps34 (Class III PI3K) Compound->Vps34 Inhibits (IC50 19nM) PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT Phosphorylation (p-AKT) PIP3->AKT Survival Cell Survival & Proliferation AKT->Survival PI3P PI3P Production Vps34->PI3P Autophagy Cytoprotective Autophagy PI3P->Autophagy Recycling Nutrient Recycling (Resistance Mechanism) Autophagy->Recycling Recycling->Survival Rescues stressed cells

Figure 1: Dual inhibition logic. This compound blocks the primary survival signal (PI3K


) and simultaneously cuts off the autophagy escape route (Vps34), necessitating precise concentration maintenance to observe the synergistic effect.

Troubleshooting Guide: Stability & Solubility

Issue 1: Compound Precipitation ("Crashing Out")

Symptom: Variability in replicates, "cloudy" media under high magnification, or lower-than-expected potency. Root Cause: Adding high-concentration DMSO stock directly to media creates a local region of high hydrophobicity. The compound precipitates before it can disperse.

Protocol: The Intermediate Dilution Method (Self-Validating) Do not pipette 10 mM stock directly into 10 mL media. Use this "Step-Down" approach to ensure thermodynamic stability.

  • Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM. Vortex until clear.

  • Intermediate Step (100x): Dilute the stock 1:10 into serum-free media or PBS (e.g., 10 µL stock + 90 µL PBS).

    • Check Point: Vortex immediately. If it turns milky white, the concentration is too high for the intermediate. Increase the dilution factor.

  • Final Dosing: Add the Intermediate solution to your cell culture well.

    • Result: This prevents the "shock" precipitation of the hydrophobic aminothiazole scaffold.

Issue 2: Loss of Potency in Long-Term Assays (>72h)

Symptom: Cells recover growth after Day 3; IC50 shifts to the right. Root Cause:

  • Serum Binding: High FBS (10-20%) sequesters lipophilic inhibitors.

  • Plastic Binding: Hydrophobic compounds bind to polystyrene plates.

  • Metabolic Clearance: Intracellular metabolism reduces effective concentration.

Protocol: The "Spike-Refresh" System For assays running 5–14 days (e.g., colony formation or resistance studies):

TimepointActionRationale
Day 0 Seed cells + DrugInitial inhibition.
Day 3 Do NOT remove all media. Remove 50% of volume. Add 50% fresh media containing 2X drug concentration.Removing all media stresses cells and removes autocrine factors. Partial change maintains equilibrium while replenishing the inhibitor.
Day 6 Repeat 50% exchange.Compensates for plastic binding and degradation.

Workflow Visualization: Preventing Precipitation

This workflow ensures the compound remains in solution during the critical transition from organic solvent (DMSO) to aqueous buffer.

Dilution_Protocol Stock 10mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct Inter Intermediate Mix (10% DMSO in PBS) Stock->Inter 1:10 Dilution (Vortex) Precip PRECIPITATION (Loss of Activity) Direct->Precip Hydrophobic Shock Final Final Assay Well (<0.1% DMSO) Inter->Final Add to Cells

Figure 2: Optimal solubilization workflow. Avoiding direct addition prevents the "hydrophobic shock" that renders this compound inactive.

Frequently Asked Questions (FAQs)

Q1: I see cytoplasmic vacuolization in my treated cells. Is this toxicity or contamination? A: This is likely the mechanism of action , not contamination. This compound inhibits Vps34.[1][2][3][4][5] Vps34 is essential for endosomal trafficking and autophagosome formation. Inhibition often results in the accumulation of enlarged, non-functional vacuoles.

  • Validation: Stain with Lysotracker. If the vacuoles are acidic (positive), it confirms Vps34 target engagement, not general necrosis.

Q2: Can I store the diluted "Intermediate" solution at -20°C? A: No. Aqueous dilutions of kinase inhibitors are unstable. The compound may hydrolyze or precipitate upon thawing.

  • Rule: Always prepare the intermediate dilution fresh from the 100% DMSO master stock immediately before dosing.

Q3: The IC50 in my 7-day assay is 10x higher than the published 6 nM. Why? A: The 6 nM value is typically derived from biochemical assays or short-term (48-72h) cell viability assays. In 7-day assays:

  • Effective Concentration drops: Due to plastic binding and serum sequestration.

  • Resistance: Cells may upregulate alternative pathways (e.g., MAPK/ERK) to bypass PI3K inhibition.

  • Correction: Use the "Spike-Refresh" protocol (Section 3) to maintain pressure.

Q4: Is this compound light-sensitive? A: While no specific photodegradation data exists for this compound, aminothiazoles can be sensitive to UV.

  • Best Practice: Store DMSO stocks in amber vials and avoid prolonged exposure to biosafety cabinet lights during handling.

References

  • Primary Characterization & Structure: Kim, H., et al. (2016). "Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies."[3][6][7] Oncotarget, 7(33), 53515–53525. Source:

  • General Kinase Inhibitor Handling: Sigma-Aldrich Technical Support. "FAQs on Inhibitor Preparation and Stability." Source:

  • Vps34 Biology & Vacuolization: Pasquier, B. (2015). "Autophagy inhibitors." Cellular and Molecular Life Sciences, 73, 985–1001. Source:

  • Assay Optimization Guide: Selleck Chemicals. "Inhibitor Handling Instructions: Preventing Precipitation in Cell Culture." Source:

Sources

Technical Support Center: Optimizing V-IN-01 Concentration for PI3KD Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of V-IN-01, a PI3Kδ inhibitor, in phosphorylation assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design and troubleshooting. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the PI3Kδ signaling pathway, the mechanism of V-IN-01, and the critical parameters for designing a successful phosphorylation assay.

What is the mechanism of action of V-IN-01 and its target, PI3Kδ?

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a central role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] They are a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various diseases.[3]

The pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which recruit and activate Class I PI3Ks at the plasma membrane.[1] The activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][4] PIP3 recruits proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the membrane.[5] This co-localization facilitates the phosphorylation and full activation of Akt by other kinases like PDK1 and mTORC2.[4][6] Once active, Akt proceeds to phosphorylate a multitude of downstream targets, regulating vital cellular functions.[7]

PI3Kδ (delta) is an isoform of Class IA PI3Ks, primarily expressed in hematopoietic cells, and plays a crucial role in the development and function of immune cells, particularly B cells.[1][6] V-IN-01 is a small molecule inhibitor designed to target the catalytic activity of PI3Kδ, thereby blocking the production of PIP3 and inhibiting the downstream signaling cascade. This leads to a measurable decrease in the phosphorylation of key downstream effectors like Akt.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3KD PI3Kδ RTK->PI3KD Activates PIP2 PIP2 PI3KD->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) Akt->p_Akt Downstream Downstream Targets p_Akt->Downstream Phosphorylates Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions VIN01 V-IN-01 VIN01->PI3KD Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of V-IN-01.

How do I determine the optimal starting concentration of V-IN-01 for my assay?

The optimal concentration of V-IN-01 must be determined empirically for each cell line and experimental condition. The goal is to identify the IC50 (half-maximal inhibitory concentration), which is the concentration of the inhibitor required to reduce the phosphorylation of a target protein by 50%.[8][9] This value is a key measure of the inhibitor's potency in a cellular context.[10]

We strongly recommend performing a dose-response experiment to determine the IC50. This involves treating your cells with a range of V-IN-01 concentrations. A good starting point for many kinase inhibitors is a wide range spanning from nanomolar to micromolar concentrations.

Recommended Dose-Response Strategy:

  • Select a Concentration Range: Start with a broad range, for example, from 1 nM to 10 µM.

  • Perform Serial Dilutions: Prepare a series of dilutions to cover this range. An 8-point dose-response curve is standard.[8]

  • Analyze the Readout: Measure the level of phosphorylation of a key downstream target, such as Akt at Serine 473 (p-Akt Ser473), relative to the total amount of Akt protein.

  • Calculate the IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]

Suggested Serial Dilution Scheme for V-IN-01
Stock Solution 10 mM in DMSO
Point 1 10 µM
Point 2 3.3 µM
Point 3 1.1 µM
Point 4 370 nM
Point 5 123 nM
Point 6 41 nM
Point 7 13.7 nM
Point 8 4.6 nM
Control Vehicle (DMSO) only

Note: This table provides a starting point. The optimal range may need to be adjusted based on initial results.

What are the critical controls to include in my phosphorylation assay?

Proper controls are essential for validating your results and ensuring that the observed effects are due to the specific inhibition of PI3Kδ by V-IN-01.

  • Vehicle Control: This is the most critical control. Since V-IN-01 is likely dissolved in a solvent like DMSO, cells should be treated with the same final concentration of the solvent alone. This control establishes the baseline level of phosphorylation in the absence of the inhibitor.

  • Positive Control (Stimulated): Cells that are stimulated (e.g., with a growth factor) but receive no inhibitor.[11] This demonstrates that the signaling pathway is active and capable of being stimulated in your experimental system.

  • Negative Control (Unstimulated): Cells that are neither stimulated nor treated with the inhibitor. This shows the basal level of phosphorylation in your cells.

  • Total Protein Control: When using Western blotting, it is crucial to probe the same samples for the total, non-phosphorylated form of your protein of interest (e.g., total Akt).[12] This allows you to normalize the phosphorylated signal to the total protein level, ensuring that any observed decrease in phosphorylation is not due to a general decrease in the amount of protein.

What are some key considerations for preparing and storing V-IN-01?

The stability and solubility of your inhibitor are critical for obtaining reproducible results.

  • Solubility: Small molecule inhibitors are often poorly soluble in aqueous solutions. V-IN-01 should be dissolved in a suitable organic solvent, typically 100% DMSO, to create a high-concentration stock solution (e.g., 10 mM). Verify the solubility of your specific compound from the supplier's datasheet.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.

  • Working Dilutions: When preparing working dilutions for your experiment, it is often best to dilute the stock solution into your cell culture medium immediately before use. Be aware that some compounds can precipitate out of solution when diluted from DMSO into an aqueous medium. Visually inspect your diluted solutions for any signs of precipitation.

  • Stability in Media: The stability of compounds in cell culture media can be variable and is influenced by factors like pH, temperature, and interactions with media components.[13][14][15] For long-term experiments, the stability of V-IN-01 in your specific culture conditions should be considered.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during phosphorylation assays with V-IN-01.

Troubleshooting_Flowchart Start Problem: No inhibition of phosphorylation with V-IN-01 Check_Controls Are positive/negative controls working? Start->Check_Controls Check_Compound Is the V-IN-01 compound active? Check_Controls->Check_Compound Yes Sol_Controls Troubleshoot stimulation protocol, check cell health, and antibody performance. Check_Controls->Sol_Controls No Check_Assay Is the assay system optimized? Check_Compound->Check_Assay Yes Sol_Compound Prepare fresh stock of V-IN-01. Verify storage conditions. Consider compound integrity. Check_Compound->Sol_Compound No Sol_Assay Optimize inhibitor pre-incubation time. Verify cell permeability. Consider off-target effects. Check_Assay->Sol_Assay Yes

Caption: A decision tree for troubleshooting lack of V-IN-01 activity.

Problem: I'm not seeing any inhibition of phosphorylation, even at high concentrations of V-IN-01.
  • Possible Cause 1: Inactive Compound. The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution of V-IN-01 from a new vial if possible. Always store aliquots at -80°C to maintain integrity.

  • Possible Cause 2: Suboptimal Assay Conditions. The pre-incubation time with the inhibitor may be too short, or the concentration of the stimulating ligand may be too high, overriding the inhibitory effect.

    • Solution: Increase the pre-incubation time with V-IN-01 (e.g., 1-2 hours) before adding the stimulus. Additionally, consider performing a titration of your stimulating ligand to find a sub-maximal concentration that still provides a robust signal.

  • Possible Cause 3: Discrepancy Between Biochemical and Cellular Potency. A compound that is potent in a cell-free (biochemical) kinase assay may be less effective in a cell-based assay.[16] This can be due to poor cell membrane permeability or the compound being actively pumped out of the cell by efflux pumps.[17]

    • Solution: While difficult to address directly without modifying the compound, this highlights the importance of using cell-based assays to determine a compound's true biological activity.[10]

Problem: I'm observing high background in my Western blot for phosphorylated proteins.
  • Possible Cause 1: Inappropriate Blocking Agent. Milk is a common blocking agent, but it contains high levels of the phosphoprotein casein. This can lead to high background when using anti-phospho antibodies.

    • Solution: Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead of milk.[12][18]

  • Possible Cause 2: Antibody Concentration is Too High. Both primary and secondary antibody concentrations can contribute to non-specific binding and high background.

    • Solution: Optimize the antibody dilutions. Perform a titration to find the lowest concentration of antibody that still provides a specific and robust signal.

  • Possible Cause 3: Insufficient Washing. Inadequate washing will result in the retention of non-specifically bound antibodies.

    • Solution: Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations.[11] For example, perform three to four washes of 5-10 minutes each.

Problem: My results are inconsistent between experiments.
  • Possible Cause 1: Sample Handling and Preparation. Phosphorylation is a dynamic and reversible process. Phosphatases released during cell lysis can rapidly dephosphorylate your target proteins, leading to variability.[12]

    • Solution: Always work quickly and keep your samples on ice at all times. Crucially, supplement your lysis buffer with a freshly prepared cocktail of protease and phosphatase inhibitors.[12][18]

  • Possible Cause 2: Inconsistent Cell Culture Conditions. Variations in cell confluence, passage number, or serum starvation timing can significantly impact the activation state of signaling pathways.

    • Solution: Standardize your cell culture protocols meticulously. Use cells within a consistent range of passage numbers, seed them at the same density, and ensure that all treatments and stimulations are performed at the same level of confluence.

  • Possible Cause 3: Reagent Preparation. The accuracy of inhibitor dilutions is paramount for generating a reliable dose-response curve.

    • Solution: Use calibrated pipettes and prepare fresh dilutions of V-IN-01 for each experiment. Avoid using working dilutions that have been stored for extended periods.

Problem: I'm concerned about off-target effects of V-IN-01.
  • Possible Cause: Lack of Inhibitor Specificity. No kinase inhibitor is perfectly specific.[19] An "off-target effect" occurs when a drug interacts with unintended biological molecules, which can lead to unforeseen consequences.[20] Some PI3Kδ inhibitors have been shown to also inhibit other kinases, such as the Class III PI3K, Vps34.[21]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step workflow for determining the IC50 of V-IN-01 in a cell-based assay using Western blotting to detect Akt phosphorylation.

Workflow_IC50 cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_analysis Data Analysis A 1. Seed cells in multi-well plate B 2. Serum starve cells (if necessary) A->B C 3. Pre-treat with V-IN-01 dose range + Vehicle B->C D 4. Stimulate with growth factor C->D E 5. Lyse cells on ice with inhibitor-supplemented buffer D->E F 6. Quantify protein concentration (e.g., BCA) E->F G 7. Prepare lysates with SDS-PAGE sample buffer F->G H 8. Western Blot: - Separate by SDS-PAGE - Transfer to membrane G->H I 9. Immunoblot: - Block (5% BSA) - Probe with anti-p-Akt - Probe with anti-total Akt H->I J 10. Detect signal (Chemiluminescence/Fluorescence) I->J K 11. Quantify band intensity (Densitometry) J->K L 12. Normalize p-Akt signal to total Akt signal K->L M 13. Plot % Inhibition vs. [V-IN-01] and calculate IC50 L->M

Sources

adjusting PI3KD/V-IN-01 dosage for high-protein media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing PI3KD/V-IN-01 Dosage in High-Protein Media

Executive Summary & Core Mechanism

This compound is a potent, ATP-competitive inhibitor targeting the PI3Kδ (p110δ) isoform, a critical node in B-cell receptor (BCR) signaling.[1] While highly effective in standard biochemical assays, its efficacy in physiological models is strictly governed by the Free Drug Hypothesis .

In high-protein media (e.g., >10% FBS, human whole blood, or HSA-supplemented cultures), the fraction unbound (


) of the drug decreases significantly due to non-specific binding to albumin and 

-acid glycoprotein. This guide provides the methodology to quantify this "serum shift" and calculate the precise dosage adjustment required to maintain therapeutic potency.

Pathway Visualization: Target Context

To understand the downstream effects of dosage adjustment, we must visualize the specific node this compound inhibits within the BCR signaling cascade.

PI3K_Pathway Antigen Antigen/Ligand BCR B-Cell Receptor (BCR) Antigen->BCR PI3K PI3K Delta (p110δ) [Target of this compound] BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1 AKT->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Inhibitor This compound Inhibitor->PI3K Inhibition

Figure 1: PI3Kδ Signaling Cascade. This compound blocks the conversion of PIP2 to PIP3, arresting downstream AKT/mTOR survival signals.

Troubleshooting & FAQs: High-Protein Environments

Q1: Why does my IC50 increase 10-fold when I switch from 10% FBS to 50% Human Serum?

A: This is the Serum Shift phenomenon. This compound is likely highly lipophilic (LogP > 3). In 10% FBS, protein binding is moderate. In 50% Human Serum, the concentration of Albumin (HSA) increases drastically, acting as a "sink" for the drug.

  • Mechanism: Only free drug (

    
    ) can bind the ATP pocket of p110δ.
    
  • Result: You must add more total drug to achieve the same

    
    . The ratio of these IC50 values is the Shift Factor .
    
Q2: Can I just use the biochemical IC50 (Ki) for cell assays?

A: No. Biochemical assays are protein-free. Using the biochemical Ki (often <10 nM for this class) in a cellular assay with serum will result in zero efficacy . You must adjust for the cellular


 and the protein binding shift.
Q3: How do I calculate the Adjusted Dose?

A: Use the following formula after determining your Shift Factor:



Where:

  • 
     = Effective concentration in low-protein media (e.g., 
    
    
    
    ).
  • 
     = 
    
    
    
    .

Protocol: Determining the Serum Shift Factor

This self-validating protocol determines the precise correction factor for this compound in your specific media matrix.

Prerequisites:

  • This compound Stock (10 mM in DMSO).

  • Target Cells (e.g., Raji, MEC-1, or primary CLL B-cells).

  • Media A: Standard (RPMI + 10% FBS).

  • Media B: High-Protein (RPMI + 50% Human Serum OR 4% HSA).

  • Readout: Phospho-AKT (S473) ELISA or Flow Cytometry.

Step-by-Step Methodology:

  • Preparation:

    • Seed cells at

      
       cells/mL in both Media A and Media B.
      
    • Equilibrate for 2 hours at 37°C.

  • Dosing:

    • Prepare a 9-point serial dilution of this compound (Range: 10

      
      M to 0.1 nM).
      
    • Treat cells in both media conditions for 1 hour.

    • Control: DMSO only (0% inhibition) and 10

      
      M Wortmannin (100% inhibition).
      
  • Stimulation:

    • Stimulate B-cells with anti-IgM (10

      
      g/mL) for 15 minutes to activate PI3Kδ.
      
  • Analysis:

    • Lyse cells and quantify pAKT(S473).

    • Normalize data:

      
      .
      
  • Calculation:

    • Fit curves using non-linear regression (4-parameter logistic).

    • Calculate

      
       for Media A and Media B.
      

Data Interpretation Table:

ParameterStandard Media (10% FBS)High-Protein (50% HS)Shift Factor
IC50 (nM) 15 nM345 nM23x
EC90 (nM) 135 nM3,105 nM23x
Rec. Dose 150 nM3.5

M
N/A

Note: Data above is illustrative. You must generate empirical data for your specific batch.

Workflow Visualization: Dosage Adjustment Logic

Follow this decision tree to ensure experimental integrity when changing media conditions.

Dosage_Workflow Start Start: Change in Media Protein Check_Lit Check Lit/Internal Data for Shift Factor Start->Check_Lit Data_Exists Data Exists? Check_Lit->Data_Exists Run_Assay Run Serum Shift Assay (Protocol Section 4) Data_Exists->Run_Assay No Apply_Math Apply Dosage Formula Data_Exists->Apply_Math Yes Calc_Shift Calculate Shift Factor (IC50 High / IC50 Low) Run_Assay->Calc_Shift Calc_Shift->Apply_Math Validate Validate pAKT Inhibition in New Media Apply_Math->Validate

Figure 2: Logical workflow for adjusting this compound concentration when transitioning between media types.

References

  • Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease.[2] Cell, 170(4), 605–635. [Link]

  • Lannutti, B. J., et al. (2011). CAL-101, a p110δ-selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591–594. [Link]

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Chapter on Tight-Binding Inhibitors and Protein Effects). [Link]

  • Smith, D. A., et al. (2010). Volume of Distribution in Drug Design. Journal of Medicinal Chemistry, 53(23), 8241–8256. (Explains the Free Drug Hypothesis). [Link]

Sources

Validation & Comparative

PI3KD/V-IN-01 vs Idelalisib selectivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to PI3Kδ Inhibitor Selectivity: A Comparative Analysis of PI3KD-IN-015 and Idelalisib

This guide provides a detailed comparison of the selectivity profiles of the clinical PI3Kδ inhibitor Idelalisib (also known as CAL-101 or Zydelig®) and PI3KD-IN-015, a potent and highly selective preclinical candidate. As researchers seek to develop next-generation therapies with improved efficacy and safety, understanding the nuances of isoform selectivity is paramount. This document synthesizes publicly available biochemical and cellular data to illuminate the key differences between these two molecules and explains the experimental rationale for generating such data.

A note on nomenclature: The specific compound "PI3KD/V-IN-01" requested for this analysis did not yield specific data in the public scientific literature. Therefore, this guide will utilize the comprehensive published data for PI3KD-IN-015, a well-characterized, potent, and selective preclinical PI3Kδ inhibitor that serves as an excellent comparator to the approved drug, Idelalisib.[1][2]

The Rationale for PI3Kδ-Selective Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and motility.[3] The Class I PI3Ks, comprising α, β, γ, and δ isoforms, are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4]

While the PI3Kα and PI3Kβ isoforms are expressed ubiquitously, the expression of PI3Kδ and PI3Kγ is primarily restricted to hematopoietic cells.[5][6] Specifically, PI3Kδ is a key mediator of B-cell receptor (BCR) signaling and is crucial for the proliferation and survival of both normal and malignant B-cells.[5][7] Its overactivation is a hallmark of many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and various lymphomas.[1][8] This restricted expression profile makes PI3Kδ an attractive therapeutic target, as selective inhibition promises to minimize the on-target toxicities associated with broader inhibition of the ubiquitously expressed α and β isoforms.[8] Idelalisib was the first-in-class selective PI3Kδ inhibitor approved for treating certain B-cell cancers.[4][9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK)/ B-Cell Receptor (BCR) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Phosphorylation PI3K->PIP3   AKT AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Trafficking Downstream->Proliferation Idelalisib Idelalisib & PI3KD-IN-015 Idelalisib->PI3K Inhibition

Figure 1: Simplified PI3Kδ Signaling Pathway.

Comparative Selectivity: Biochemical and Cellular Assays

The selectivity of a kinase inhibitor is most commonly defined by its half-maximal inhibitory concentration (IC50) against the target kinase versus other related kinases. This is determined through in vitro biochemical assays. However, it is equally critical to validate this selectivity within a cellular context (EC50), which accounts for factors like cell permeability and competition with endogenous ATP.

Biochemical Selectivity Profile

Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of purified recombinant kinases. The data below, compiled from published studies, compares the IC50 values of PI3KD-IN-015 and Idelalisib against the four Class I PI3K isoforms.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM) δ-Selectivity over αδ-Selectivity over βδ-Selectivity over γ
PI3KD-IN-015 10001851164.1 ~244-fold~45-fold~28-fold
Idelalisib (CAL-101) 86004000210019 ~453-fold~210-fold~110-fold
Data for PI3KD-IN-015 sourced from Liu, et al. (2016).[1] Data for Idelalisib sourced from Flinn, et al. (2015).[9]

From this biochemical data, both compounds are potent inhibitors of PI3Kδ. PI3KD-IN-015 demonstrates a lower IC50 for PI3Kδ (4.1 nM vs. 19 nM), suggesting higher biochemical potency. However, Idelalisib exhibits a superior selectivity profile against the other Class I isoforms, particularly PI3Kβ and PI3Kγ.[1][9] The greater selectivity of Idelalisib may contribute to a wider therapeutic window by minimizing off-target effects related to the inhibition of other isoforms.

Cellular Selectivity Profile

Cellular assays assess an inhibitor's ability to block the PI3K pathway inside living cells, typically by measuring the phosphorylation of a downstream effector like AKT. This provides a more physiologically relevant measure of potency and selectivity.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
PI3KD-IN-015 >3000>3000>300013
Idelalisib (CAL-101) >1000x δ>1000x δ>1000x δ2.3
Data represents EC50 values for the inhibition of isoform-specific pAKT (T308) phosphorylation. Data for PI3KD-IN-015 and Idelalisib (CAL-101) in this assay sourced from Liu, et al. (2016).[1]

In the cellular context, both compounds demonstrate exquisite selectivity for PI3Kδ, with negligible activity against the α, β, and γ isoforms at concentrations up to 3 µM for PI3KD-IN-015.[1] Notably, in the head-to-head cellular assay reported by Liu et al., Idelalisib (CAL-101) showed a more potent EC50 of 2.3 nM compared to 13 nM for PI3KD-IN-015.[1] This highlights the importance of cellular assays in drug development, as biochemical potency does not always directly translate to cellular potency.

Figure 2: Comparative Biochemical Potency.

Experimental Methodologies: A Closer Look

The reliability of selectivity data is entirely dependent on the robustness of the experimental methods used. Kinase inhibitor profiling relies on assays that can accurately measure enzyme activity.

Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a widely used luminescence-based method to measure kinase activity.[10][11] The principle is elegant in its simplicity: it quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. The assay is performed in two steps: first, the kinase reaction occurs, and then the remaining ATP is depleted. In the second step, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal. An inhibitor's potency is determined by its ability to reduce this signal.

Step-by-Step Protocol: ADP-Glo™ for IC50 Determination

  • Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., PI3KD-IN-015) in DMSO, typically starting at a high concentration (e.g., 10 mM) and performing 10-point, 3-fold dilutions.

  • Reaction Setup: In a 384-well plate, add the following components to each well:

    • Kinase buffer.

    • Purified recombinant PI3K isoform (e.g., PI3Kδ/p85α).

    • Lipid substrate (e.g., PIP2).

    • The test inhibitor at the desired final concentration.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.[9][12] Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This reagent contains an ADP-to-ATP conversion enzyme and a thermostable luciferase, but it also stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent. This provides the substrate (luciferin) for the luciferase, which uses the newly generated ATP (from the original ADP) to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

ADP_Glo_Workflow start 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step2 2. Dispense Kinase, Substrate, and Inhibitor into Plate start->step2 step3 3. Initiate Reaction with ATP Incubate (e.g., 60 min) step2->step3 step4 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate (40 min) step3->step4 step5 5. Add Kinase Detection Reagent (Converts ADP to ATP, provides luciferin) Incubate (30 min) step4->step5 readout 6. Read Luminescence step5->readout analysis 7. Plot Dose-Response Curve Calculate IC50 readout->analysis

Figure 3: ADP-Glo™ Experimental Workflow.
Cellular p-AKT Inhibition Assay

To confirm that an inhibitor works in a physiological environment, a cellular assay is essential. One common method is to measure the phosphorylation of AKT at key residues like Threonine 308 (p-AKT T308), a direct downstream marker of PI3K activity.[1]

Step-by-Step Protocol: Cellular p-AKT (T308) Assay

  • Cell Culture: Plate cells that rely on PI3Kδ signaling (e.g., Raji B-cells) in 96-well plates and serum-starve them overnight to reduce baseline pathway activation.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the inhibitor (e.g., Idelalisib) for 1-2 hours.

  • Pathway Stimulation: Stimulate the specific PI3K isoform. For PI3Kδ in B-cells, this is typically done by adding an anti-IgM antibody to activate the B-cell receptor.[1] For other isoforms, different stimuli are used (e.g., IGF-1 for PI3Kα, LPA for PI3Kβ, SDF-1α for PI3Kγ).[1] Incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Stop the reaction by aspirating the media and adding a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Detection (ELISA/HTRF): Transfer the cell lysates to an assay plate pre-coated with a capture antibody for total AKT.

  • Add Detection Antibody: Add a detection antibody specific for p-AKT (T308) that is conjugated to a reporter (e.g., Europium for HTRF).

  • Read Signal: Read the plate on a suitable detector. The signal is proportional to the amount of p-AKT.

  • Analysis: Normalize the p-AKT signal to total AKT or cell number and plot the normalized signal against inhibitor concentration to determine the EC50.

Conclusion: Synthesizing the Evidence

This comparative analysis reveals that both PI3KD-IN-015 and Idelalisib are potent and highly selective inhibitors of the PI3Kδ isoform.

  • PI3KD-IN-015 shows greater in vitro biochemical potency against the PI3Kδ target enzyme.[1]

  • Idelalisib demonstrates a superior biochemical selectivity margin against other Class I isoforms, particularly PI3Kβ and PI3Kγ.[9] Furthermore, in at least one head-to-head cellular assay, it showed greater cellular potency.[1]

For researchers in drug development, this guide underscores a critical principle: while high on-target potency is desirable, an outstanding selectivity profile is often the key determinant of a compound's ultimate clinical success. The data for Idelalisib suggests its selectivity profile is well-tuned to minimize off-target inhibition, which is a crucial attribute for a drug intended for chronic administration.[13] Preclinical candidates like PI3KD-IN-015 provide valuable tools for further exploring the biology of PI3Kδ and serve as benchmarks for the development of next-generation inhibitors with potentially improved potency, selectivity, or pharmacological properties.

References

  • Title: Biochemical assays for selectivity profiling across the entire PI3 kinase family Source: Thermo Fisher Scientific URL
  • Title: Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ Source: Journal of Biological Chemistry (PMC) URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: Nature Reviews Drug Discovery (PMC) URL: [Link]

  • Title: Idelalisib: A PI3K Inhibitor on the Horizon Source: Targeted Oncology URL: [Link]

  • Title: Inhibitory profile of idelalisib (1), copanlisib (2), and duvelisib (3) against each PI3K isoform (IC50 values in nM) Source: ResearchGate URL: [Link]

  • Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry Source: Methods in Molecular Biology URL: [Link]

  • Title: PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors Source: PLOS One URL: [Link]

  • Title: Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase Source: Gilead Sciences URL: [Link]

  • Title: Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances Source: Oncotarget (PMC) URL: [Link]

  • Title: PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives Source: Cancers (MDPI) URL: [Link]

  • Title: Discovery of Potent and Selective PI3Kγ Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? Source: Leukemia & Lymphoma URL: [Link]

  • Title: Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors Source: Oncotarget (PMC) URL: [Link]

  • Title: A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) Source: Blood (PMC) URL: [Link]

  • Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: PLOS Computational Biology (PMC) URL: [Link]

  • Title: Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket Source: Biochemical Journal URL: [Link]

  • Title: Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling Source: ResearchGate URL: [Link]

  • Title: Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma Source: Clinical Cancer Research (PMC) URL: [Link]

  • Title: Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Characterization of selective and potent PI3Kδ inhibitor (PI3KDIN- 015) for B-Cell malignances Source: PubMed URL: [Link]

Sources

reproducing PI3KD/V-IN-01 in vivo results across models

Reproducing this compound Efficacy: A Comparative Guide to Dual PI3K /Vps34 Inhibition[1][2][3]

Executive Summary

This compound represents a distinct class of dual-target kinase inhibitors designed to overcome a specific resistance mechanism inherent to first-generation PI3K


Vps34 (PIK3C3)

This compound (CAS# 1807551-44-5) simultaneously inhibits PI3K



Vps34

1

Part 1: Mechanistic Grounding & Rationale

To validate this compound, one must demonstrate not just tumor growth inhibition (TGI), but the simultaneous collapse of the AKT survival pathway and the autophagy rescue pathway.

The Dual-Blockade Hypothesis[1][3]
  • Standard PI3K

    
     Inhibition (Idelalisib):  Blocks AKT phosphorylation 
    
    
    Cell stress
    
    
    Upregulation of Vps34
    
    
    Autophagy
    
    
    Survival.
  • Dual Inhibition (this compound): Blocks AKT phosphorylation AND blocks Vps34

    
    Autophagy failure 
    
    
    Apoptosis/Catastrophe.
Signal Transduction Diagram

The following diagram illustrates the unique intervention point of this compound compared to standard therapies.

PI3K_PathwayReceptorBCR / RTKPI3K_DeltaPI3Kδ(Class I)Receptor->PI3K_DeltaPIP3PIP3 AccumulationPI3K_Delta->PIP3AKTAKT / mTORPIP3->AKTStressMetabolic StressAKT->StressInhibition causesSurvivalCell SurvivalAKT->SurvivalVps34Vps34(Class III)Stress->Vps34ActivatesAutophagyCytoprotectiveAutophagyVps34->AutophagyAutophagy->SurvivalRescuesApoptosisApoptosisIdelalisibIdelalisib(δ-only)Idelalisib->PI3K_DeltaDual_InhibitorThis compound(Dual δ/Vps34)Dual_Inhibitor->PI3K_DeltaDual_Inhibitor->Vps34

Caption: this compound blocks both the proliferative AKT signal and the compensatory Vps34-mediated autophagy loop.

Part 2: Comparative Landscape & Model Selection

When designing your study, this compound must be benchmarked against agents that isolate its two targets.

Comparison Table: Pharmacological Profiles
FeatureThis compound Idelalisib (Zydelig) SAR405 Duvelisib
Primary Target PI3K

+ Vps34
PI3K

Vps34 (PIK3C3)PI3K

+ PI3K

Mechanism Anti-proliferative + Autophagy BlockadeAnti-proliferativeAutophagy BlockadeAnti-proliferative + Immune Modulation
Key Biomarker

p-AKT,

LC3B-II

p-AKT,

LC3B-II (Reflexive)

LC3B-II

p-AKT
Best In Vivo Model MV4-11 (AML) or FLT3-ITD+ modelsCLL / iNHL XenograftsRenal Cell Carcinoma (Combo)CLL / T-cell Lymphoma
Model Selection Strategy

To reproduce the specific benefits of this compound, you must use a model where autophagy is a relevant resistance mechanism.

  • Primary Recommendation: MV4-11 (AML Xenograft)

    • Why: This cell line carries the FLT3-ITD mutation. FLT3-ITD signaling relies heavily on PI3K

      
      , and these cells are known to upregulate autophagy upon PI3K inhibition.
      
    • Expected Outcome: this compound should show superior Tumor Growth Inhibition (TGI) compared to Idelalisib monotherapy.

  • Secondary Recommendation: MEC-2 (CLL Xenograft)

    • Why: Represents chronic lymphocytic leukemia, the standard indication for PI3K

      
       inhibitors.
      
    • Differentiation: Use this to demonstrate that Vps34 co-inhibition does not induce unacceptable toxicity compared to standard of care.

Part 3: Experimental Protocol (In Vivo)

Disclaimer: All animal experiments must be approved by your institutional IACUC.

Compound Formulation

This compound is an aminothiazole derivative.[1] Solubility can be challenging.

  • Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or ddH2O).

  • Alternative (Suspension): 0.5% Methylcellulose + 0.2% Tween 80 in water.

  • Preparation: Dissolve compound in DMSO first, then add PEG/Tween, vortex, and slowly add the aqueous phase while sonicating. Ensure a stable suspension or clear solution.

Dosing Regimen
  • Route: Oral Gavage (PO) or Intraperitoneal (IP). PO is preferred for clinical translation.

  • Dose Range: 20 mg/kg – 50 mg/kg.

  • Frequency: Daily (QD).

  • Duration: 21 days (or until tumor burden endpoint).

Step-by-Step Workflow

WorkflowStep1Cell Prep(MV4-11)5x10^6 cells/mouseStep2Implantation(SC Flank)Matrigel 1:1Step1->Step2Step3Staging(~150-200 mm³)RandomizationStep2->Step3Step4Treatment(21 Days)QD DosingStep3->Step4Step5Harvest(Serum & Tumor)Step4->Step5

Caption: Standardized xenograft workflow for evaluating this compound efficacy.

Critical Readouts & Validation

To prove you have reproduced the mechanism, you must perform Western Blotting on tumor lysates harvested 2-4 hours post-last dose.

  • Readout A (PI3K

    
     Efficacy): 
    
    • Target: p-AKT (Ser473) .[2]

    • Expectation: Significant reduction in both Idelalisib and this compound groups.

  • Readout B (Vps34 Efficacy - The Differentiator):

    • Target: LC3B and p62 (SQSTM1) .

    • Idelalisib Group: Expect increased LC3B-II (conversion from I to II) and decreased p62 (indicating active autophagic flux/survival).

    • This compound Group: Expect decreased LC3B-II formation (blockade of autophagosome nucleation) or accumulation of p62 (blockade of degradation), distinct from the Idelalisib profile.

Part 4: Expert Insights & Troubleshooting

The "Vps34 Paradox"

Observation: You might see accumulation of autophagic markers depending on the exact timing of the harvest. Expert Insight: Vps34 is involved in the initiation (nucleation) of autophagy. Therefore, effective Vps34 inhibition should theoretically reduce the formation of LC3B-II puncta. However, if you use a downstream autophagy inhibitor (like Chloroquine) as a control, you would see accumulation. Ensure you interpret LC3B-II reduction as the sign of Vps34 engagement, contrasting with the LC3B-II increase seen with pure PI3K

Toxicity Monitoring

Dual inhibition can be toxic.[3][4] Monitor:

  • Body Weight: >20% loss requires euthanasia.

  • Liver Enzymes (ALT/AST): Idelalisib is known for hepatotoxicity. Check if this compound exacerbates or mitigates this (some data suggests Vps34 inhibition might sensitize the liver, so rigorous monitoring is required).

FLT3 Status Matters

The efficacy of this compound is most pronounced in FLT3-ITD AML models (like MV4-11).[1] In FLT3-WT models (like HL-60), the differential benefit over Idelalisib may be less statistically significant because the reliance on the PI3K

References

  • Kim, D. et al. (2016). Dual inhibition of PI3K

    
     and Vps34 kinase would enhance PI3K
    
    
    inhibitor cytotoxicity in the B-cell malignancies.[1] Blood , 128(22), Abstract 1572. Link
  • Pasqualucci, L. et al. (2011). Analysis of the coding genome of diffuse large B-cell lymphoma. Nature Genetics , 43(9), 830–837. Link

  • Ronan, B. et al. (2014). A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy. Nature Chemical Biology , 10(12), 1013–1019. Link

  • Fruman, D.A. et al. (2014). The PI3K Pathway in Human Disease. Cell , 157(3), 594-614. Link

  • Currie, E. et al. (2014). Cellular Fatty Acid Metabolism and Cancer. Cell Metabolism , 18(2), 153–161. (Context on metabolic stress and autophagy). Link

Technical Comparison Guide: Validating PI3KD/V-IN-01 Efficacy with Robust Controls

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: PI3KD/V-IN-01 (High-Selectivity PI3K


 Inhibitor)
Date:  February 22, 2026
Author:  Senior Application Scientist Team

Executive Summary & Mechanism of Action

This compound represents a class of potent, ATP-competitive inhibitors targeting the p110


  isoform of Phosphoinositide 3-kinase (PI3K

).[1] Unlike pan-PI3K inhibitors (e.g., Wortmannin) that indiscriminately block all Class I isoforms (

), this compound is designed to selectively disrupt B-cell receptor (BCR) signaling and immune cell trafficking while sparing ubiquitous insulin signaling pathways mediated by p110

.

To validate data generated with this compound, researchers must utilize a "Self-Validating" experimental design. This guide outlines the mandatory positive and negative controls required to distinguish true isoform-specific inhibition from off-target toxicity or assay artifacts.

Pathway Visualization: The Target Node

The following diagram illustrates the precise intervention point of this compound within the BCR signaling cascade.

PI3K_Pathway BCR BCR / RTK (Upstream Receptor) PI3K Class I PI3K (p85/p110 Complex) BCR->PI3K Activates PIP3 PIP3 (Product) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (PKB) (Signal Node) PIP3->AKT Recruits via PH Domain PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates mTOR mTORC1 (Downstream) AKT->mTOR Activates Inhibitor This compound (p110δ Selective) Inhibitor->PI3K Inhibits (ATP Site) Idelalisib Idelalisib (Positive Control) Idelalisib->PI3K Validates

Figure 1: this compound targets the ATP-binding pocket of the p110 catalytic subunit, preventing the conversion of PIP2 to PIP3 and halting downstream AKT phosphorylation.

The Control Matrix: Selecting the Right Comparators

Scientific integrity in PI3K research relies on proving selectivity , not just potency. Your experimental design must include the following controls.

Table 1: Essential Controls for this compound Validation
Control TypeCompound / ConditionRole & RationaleExpected Outcome
Positive Control (Benchmark) Idelalisib (CAL-101) Industry Gold Standard. The first FDA-approved PI3K

inhibitor. Validates that the assay system is responsive to p110

blockade.
Dose-dependent reduction of pAKT (S473) with IC50 ~2.5–10 nM.
Broad Control (System Check) Wortmannin or LY294002 Pan-PI3K Inhibition. Blocks all isoforms (

). Ensures the signal is PI3K-dependent and not driven by bypass pathways.
Complete ablation of PI3K signaling (100% inhibition).
Negative Control (Vehicle) DMSO (0.1%) Baseline. Establishes the "0% Inhibition" signal.Robust pAKT signal; cell viability >95%.
Isoform Selectivity Control BYL719 (Alpelisib) p110

Inhibitor.
Crucial for proving this compound is selective for Delta.
Minimal effect in Delta-driven cells (e.g., B-cells), but high inhibition in Alpha-driven cells (e.g., MCF-7).
Why Idelalisib?

While newer inhibitors exist, Idelalisib remains the primary comparator because its pharmacokinetic profile and selectivity window (40-300 fold over


) are extensively documented in literature [1][2]. If this compound fails to outperform or match Idelalisib in specific B-cell assays, its utility is questionable.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols include built-in "sanity checks."

Protocol A: Cell-Free Enzymatic Assay (ADP-Glo Method)

Objective: Determine biochemical IC50 and Selectivity.

  • Reagent Prep: Prepare 2.5x Kinase Buffer (HEPES, MgCl2, EGTA).

  • Enzyme Loading:

    • Well A: p110

      
       recombinant enzyme (Target).
      
    • Well B: p110

      
       recombinant enzyme (Selectivity Check).
      
  • Compound Addition:

    • Add this compound (Serial dilution: 0.1 nM to 10

      
      M).
      
    • Add Idelalisib (Positive Control) in parallel.

    • Add DMSO (Negative Control).

  • Reaction Initiation: Add ATP (10

    
    M) and PIP2:PS Lipid Substrate. Incubate 60 min at RT.
    
  • Detection: Add ADP-Glo Reagent (depletes unconsumed ATP)

    
     40 min 
    
    
    
    Add Kinase Detection Reagent (converts ADP to Light).
  • Analysis: Measure Luminescence (RLU).

Validation Criteria:

  • The Z-factor of the assay must be >0.5.

  • Idelalisib IC50 must fall within 2–10 nM. If >50 nM, the enzyme is degraded or ATP concentration is too high.

Protocol B: Cell-Based B-Cell Receptor Signaling (Western Blot)

Objective: Confirm cellular potency and membrane permeability.

Workflow Visualization:

Workflow Step1 Cell Seeding (Raji or REC-1 B-cells) Serum-Starve 2h Step2 Inhibitor Treatment (30-60 min) (this compound vs Idelalisib) Step1->Step2 Step3 Stimulation (anti-IgM, 10 µg/mL) (5-15 min) Step2->Step3 Step4 Lysis & Denaturation (Phosphatase Inhibitors!) Step3->Step4 Step5 Western Blot Detect: pAKT (S473), Total AKT Step4->Step5

Figure 2: Cellular assay workflow. Note the critical serum-starvation step to reduce basal background noise.

Detailed Steps:

  • Cell Choice: Use Raji or REC-1 cells (high endogenous p110

    
     expression).
    
  • Starvation: Serum-starve cells for 2 hours in RPMI + 0.5% BSA. Reason: Reduces basal pAKT caused by growth factors in serum, isolating the BCR signal.

  • Treatment: Treat with this compound or Controls for 1 hour.

  • Stimulation: Stimulate with anti-IgM F(ab')2 (10

    
    g/mL) for exactly 10 minutes.
    
  • Lysis: Lyse immediately on ice using RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). Critical: Without phosphatase inhibitors, pAKT signal is lost in seconds.

  • Readout: Immunoblot for pAKT (Ser473) . Use Total AKT and

    
    -Actin  as loading controls.
    

Comparative Performance Data

When publishing or presenting data on this compound, structure your comparison against Idelalisib as follows. (Data values are representative of high-quality PI3K


 inhibitors like PI3K

-IN-1 [3][4]).
ParameterThis compound (Test)Idelalisib (Pos.[2] Control)Interpretation
Cell-Free IC50 (p110

)
~1.0 – 2.0 nM 2.5 – 8.0 nM This compound often shows higher potency in pure enzymatic assays.
Selectivity (vs p110

)
> 300-fold ~ 40-300 fold Higher fold-change indicates a safer toxicity profile (less insulin resistance risk).
Cellular EC50 (pAKT) < 10 nM 10 – 30 nM Cellular potency is often lower than enzymatic due to ATP competition in the cell.
Microsomal Stability (t1/2) High (>60 min) Moderate Essential for in vivo dosing schedules.

Troubleshooting & FAQ

Q: My Positive Control (Idelalisib) isn't inhibiting pAKT.

  • Cause 1: Serum Interference. Did you starve the cells? High serum (10% FBS) contains growth factors that activate PI3K

    
    , bypassing the PI3K
    
    
    
    blockade.
  • Cause 2: Wrong Stimulation. Are you using anti-IgM? If you use LPS or CD40L, the pathway kinetics differ.

  • Cause 3: Timing. pAKT is transient. If you lyse at 60 mins post-stimulation, the signal may have naturally decayed. Target 10–15 mins.

Q: this compound inhibits pAKT in my negative control cell line (e.g., MCF-7).

  • Diagnosis: Off-Target Effect. MCF-7 cells are driven by PIK3CA (p110

    
    ) mutations. If your Delta inhibitor blocks pAKT here, it has poor selectivity and is hitting the Alpha isoform.
    

References

  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia. Clin Cancer Res.[1] (2015).[1][3][4]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Int J Mol Sci. (2022).[2]

  • PI3Kδ-IN-1 Product Information & Biological Activity. MedChemExpress.

  • p110δ Selective Inhibitors: Chemical Probes and Efficacy. Selleckchem.

  • PI3K (p110δ/p85α) Assay Protocols. Promega Corporation.

Sources

A Comparative Safety Analysis: The Clinical Profile of Duvelisib versus the Preclinical Assessment of PI3KD/V-IN-01

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, phosphoinositide 3-kinase (PI3K) inhibitors have emerged as a critical class of drugs, particularly for hematological malignancies. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of the safety profiles of two PI3K inhibitors: Duvelisib, a dual PI3Kδ/γ inhibitor with extensive clinical data, and PI3KD/V-IN-01, a novel dual PI3Kδ and vacuolar protein sorting 34 (Vps34) inhibitor currently in the preclinical stage of development. This analysis aims to equip researchers and drug development professionals with a comprehensive understanding of the toxicological considerations for these two agents, grounded in available experimental data.

The PI3K Signaling Pathway: A Key Regulator of Cell Fate

The PI3K signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis. The class I PI3Ks, which include the α, β, γ, and δ isoforms, are the most implicated in cancer. PI3Kδ, in particular, plays a crucial role in the activation, differentiation, and survival of B-cells, making it a validated target for B-cell malignancies.

PI3K Signaling Pathway PI3K Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) / GPCR PI3K_delta PI3Kδ RTK->PI3K_delta PI3K_gamma PI3Kγ RTK->PI3K_gamma PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3K_delta->PIP3 phosphorylates PI3K_gamma->PIP3 Vps34 Vps34 (Class III PI3K) Autophagy_initiation Autophagy Initiation Vps34->Autophagy_initiation AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival mTORC1->Cell_Survival Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism Autophagosome Autophagosome Formation Autophagy_initiation->Autophagosome Duvelisib Duvelisib Duvelisib->PI3K_delta inhibits Duvelisib->PI3K_gamma inhibits PI3KD_V_IN_01 This compound PI3KD_V_IN_01->PI3K_delta inhibits PI3KD_V_IN_01->Vps34 inhibits

Figure 1. Simplified PI3K signaling pathway highlighting the targets of Duvelisib and this compound.

Duvelisib: A Clinically Validated PI3Kδ/γ Inhibitor with a Notable Safety Profile

Duvelisib (Copiktra®) is an oral inhibitor of both PI3Kδ and PI3Kγ.[1][2] It is approved for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) after at least two prior therapies.[1][3] While demonstrating clinical efficacy, Duvelisib's use is associated with a significant and well-documented safety profile, including a black box warning for fatal and serious toxicities.[1]

Clinical Safety Profile of Duvelisib

The safety of Duvelisib has been extensively evaluated in clinical trials. The phase 3 DUO trial, which compared Duvelisib to ofatumumab in patients with relapsed or refractory CLL/SLL, provided key insights into its adverse event profile.[4][5] Long-term follow-up from this trial revealed a possible increased risk of death with Duvelisib compared to ofatumumab.[4][5] The FDA has issued warnings regarding this potential increased risk of death and other serious side effects.[4][6][7][8]

The most common and serious adverse reactions associated with Duvelisib are summarized in the table below.

Adverse ReactionIncidence (Any Grade)Incidence (Grade ≥3)Onset and DurationManagement
Infections ≥31% (4% fatal)[9]-VariableMonitor for signs and symptoms; withhold if infection is suspected.[9] Prophylaxis for Pneumocystis jirovecii is recommended.[10]
Diarrhea or Colitis ≥18% (<1% fatal)[9]12%[10]Median onset: 4 months[3]Monitor for development of severe diarrhea or colitis; withhold treatment.[9]
Cutaneous Reactions ≥5% (<1% fatal)[9]--Withhold treatment.[9]
Pneumonitis ≥5% (<1% fatal)[9]-Median onset: 4 months[3]Monitor for pulmonary symptoms; withhold treatment.[9]
Hepatotoxicity (ALT/AST elevation) ALT: 39%[10]ALT: 16%[10]Median onset: 1 month[9]Monitor liver function tests.
Neutropenia 38%[10]25%[10]Median onset: 2 months[3]Monitor complete blood counts.

Table 1. Summary of Key Adverse Reactions Associated with Duvelisib.[3][9][10]

The high incidence of serious adverse events often necessitates dose reduction or discontinuation of Duvelisib.[9] These toxicities are thought to be "on-target" effects stemming from the inhibition of PI3Kδ in normal immune cells, which can lead to immune-related phenomena such as colitis and pneumonitis.[11][12]

This compound: A Preclinical PI3Kδ/Vps34 Inhibitor with a Promising Early Safety Signal

This compound is a novel, potent, and selective dual inhibitor of PI3Kδ and Vps34.[9][13] Vps34, the sole class III PI3K, is a key regulator of autophagy, a cellular process that can promote cancer cell survival under stress.[5][9] The rationale behind dual PI3Kδ/Vps34 inhibition is to simultaneously block PI3Kδ-mediated pro-survival signaling and autophagy-mediated resistance, thereby enhancing the anti-cancer effect.[9]

Preclinical Safety Profile of this compound

Currently, the safety data for this compound is limited to preclinical studies. A key in vivo study evaluated the efficacy and safety of this compound in a mouse xenograft model of acute myeloid leukemia (AML).[9]

In_Vivo_Xenograft_Study_Workflow Workflow for In Vivo Efficacy and Safety Assessment cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell_Inoculation Inoculation of MV4-11 AML Cells into Xenograft Mouse Model Tumor_Growth Allow Tumors to Establish Cell_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound (50 mg/kg/day, i.p.) or Vehicle Control Randomization->Treatment Tumor_Measurement Measure Tumor Volume Regularly Treatment->Tumor_Measurement throughout study Body_Weight Monitor Body Weight as a Toxicity Marker Treatment->Body_Weight throughout study Tumor_Harvest Harvest Tumors at Study Endpoint Tumor_Measurement->Tumor_Harvest Body_Weight->Tumor_Harvest Immunohistochemistry Immunohistochemistry (Ki67, TUNEL, H&E) Tumor_Harvest->Immunohistochemistry

Figure 2. Experimental workflow for assessing the in vivo efficacy and safety of this compound in a mouse xenograft model.

In this study, a daily intraperitoneal dose of 50 mg/kg of this compound resulted in a tumor growth inhibition of 86.8%.[9] Importantly, the study reported no apparent effects on the body weight of the treated mice, which is a common indicator of general toxicity in preclinical animal studies.[9] This suggests a favorable safety profile at a therapeutically effective dose in this specific model.

However, it is crucial to interpret this preliminary data with caution. The absence of weight loss in a single mouse model does not preclude the possibility of other, more specific toxicities that were not assessed in this study. The dual inhibition of Vps34, while intended to enhance efficacy, also raises theoretical safety concerns. As Vps34 is ubiquitously expressed and essential for fundamental cellular processes like endocytosis and autophagy, its systemic inhibition could potentially lead to off-target toxicities in various organs.[1][5] Further comprehensive preclinical toxicology studies are necessary to fully characterize the safety profile of this compound.

Head-to-Head Safety Profile Comparison

The following table provides a direct comparison of the known safety profiles of Duvelisib and this compound.

FeatureDuvelisibThis compound
Development Stage Clinically ApprovedPreclinical
Primary Targets PI3Kδ, PI3KγPI3Kδ, Vps34
Key Safety Concerns Fatal and serious infections, diarrhea/colitis, cutaneous reactions, pneumonitis, hepatotoxicity, neutropenia.[1][9] Increased risk of death.[4][5]Theoretical risk of toxicity due to systemic Vps34 inhibition (disruption of autophagy and endocytosis).[1][5]
Clinical Trial Data Extensive data from multiple clinical trials, including a phase 3 study.[4]No clinical data available.
Preclinical Toxicity Data -In a mouse xenograft model, an effective dose (50 mg/kg/day) showed no apparent effect on body weight.[9]
Black Box Warning Yes[1]Not applicable (preclinical)

Table 2. Comparative Safety Profiles of Duvelisib and this compound.

Methodologies for Preclinical Safety and Efficacy Assessment

To further evaluate the safety and efficacy of novel PI3K inhibitors like this compound, rigorous preclinical studies are essential. A standard experimental protocol for an in vivo xenograft study is outlined below.

Protocol: In Vivo Xenograft Model for Efficacy and Toxicity Assessment

1. Cell Culture and Animal Model:

  • Culture a relevant human cancer cell line (e.g., MV4-11 for AML) under standard conditions.
  • Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor cells.

2. Tumor Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. Drug Administration:

  • Prepare the test compound (e.g., this compound) and vehicle control.
  • Administer the compound and vehicle to the respective groups at the determined dose and schedule (e.g., daily intraperitoneal injection).

5. Monitoring and Data Collection:

  • Measure tumor volume and body weight at regular intervals (e.g., twice weekly).
  • Conduct daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).

6. Study Endpoint and Analysis:

  • Euthanize the mice when tumors reach the maximum allowed size or at a predetermined study endpoint.
  • Harvest tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
  • Collect blood for complete blood count and serum chemistry analysis to assess hematological and organ toxicity.
  • Harvest major organs (e.g., liver, spleen, lungs, kidneys) for histopathological examination.

Conclusion and Future Directions

The comparison between Duvelisib and this compound highlights the critical importance of a thorough safety assessment throughout the drug development process. Duvelisib, while an effective therapeutic for certain hematological malignancies, carries a significant burden of toxicity that can limit its clinical utility.[1][3][4][5][6][7][8][9][10] Its safety profile serves as a benchmark for the development of next-generation PI3K inhibitors.

This compound, with its novel dual-targeting mechanism, presents an intriguing preclinical candidate.[9][13] The initial in vivo data suggesting a lack of overt toxicity at an efficacious dose is promising.[9] However, this is only a preliminary finding. The potential for on-target toxicities related to both PI3Kδ and Vps34 inhibition necessitates a comprehensive and systematic preclinical toxicology program. Future studies should include dose-range finding studies in multiple animal species, detailed histopathological analysis of all major organs, and a thorough assessment of hematological and clinical chemistry parameters.

For researchers and drug developers, the journey of a PI3K inhibitor from bench to bedside is paved with the dual challenges of maximizing efficacy while minimizing toxicity. The contrasting safety profiles of Duvelisib and this compound underscore the continuous need for innovative medicinal chemistry approaches and robust preclinical safety evaluations to identify novel therapeutic agents with improved therapeutic windows.

References

  • COPIKTRA® (duvelisib) HCP Site. Safety Profile. Accessed February 21, 2026. [Link]

  • Wikipedia. Duvelisib. Accessed February 21, 2026. [Link]

  • U.S. Food and Drug Administration. FDA Warns About Possible Increased Risk of Death and Serious Side Effects With Duvelisib. Published July 1, 2022. [Link]

  • CancerNetwork. FDA Warns About Possible Increased Risk of Death and Serious Side Effects With Duvelisib. Published July 1, 2022. [Link]

  • ASCO Publications. Efficacy and safety of duvelisib, a phosphoinositide 3 kinase (PI3K) δ and γ inhibitor, in Chinese patients (pts) with relapsed/refractory follicular lymphoma (R/R FL): A single-arm, open-label, multicenter, phase Ⅱ clinical trial. Accessed February 21, 2026. [Link]

  • Oncology News Central. Duvelisib: uses, dosing, warnings, adverse events, interactions. Accessed February 21, 2026. [Link]

  • ASH Publications. A Phase II Study of Intermittent Duvelisib Dosing in Patients with Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL). Published November 2, 2023. [Link]

  • CancerNetwork. FDA Expresses Caution About Increased Risk of Death, Serious AEs Associated With Duvelisib in CLL/SLL. Published July 11, 2022. [Link]

  • Value-Based Care & Reimbursement. FDA Issues New Warning for Copiktra About Increased Risks for Serious Side Effects and Mortality. Published August 15, 2022. [Link]

  • National Center for Biotechnology Information. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials. Accessed February 21, 2026. [Link]

  • Oncotarget. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies. Published August 16, 2016. [Link]

  • National Center for Biotechnology Information. The present and future of PI3K inhibitors for cancer therapy. Accessed February 21, 2026. [Link]

  • National Center for Biotechnology Information. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Accessed February 21, 2026. [Link]

  • OncLive. FDA Warns for Increased Risk of Death, Serious AEs with Duvelisib in CLL/SLL. Published July 1, 2022. [Link]

  • U.S. Food and Drug Administration. FDA warns about possible increased risk of death and serious side effects with cancer drug Copiktra (duvelisib). Published July 14, 2022. [Link]

  • CancerNetwork. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Published November 15, 2017. [Link]

  • OncLive. Common Toxicities With PI3K Inhibition. Published April 2, 2021. [Link]

  • Frontiers. Targeting PI3Kδ in cancer: a setback or the end. Published November 3, 2025. [Link]

  • ResearchGate. Effect of this compound on CLL and AML patient primary cells and an MV4-11 cell-inoculated xenograft mouse model. Accessed February 21, 2026. [Link]

  • SpringerLink. Safety and Tolerability of Phosphatidylinositol-3-Kinase (PI3K) Inhibitors in Oncology. Published February 15, 2019. [Link]

  • National Center for Biotechnology Information. Development and safety of PI3K inhibitors in cancer. Published February 11, 2023. [Link]

  • National Center for Biotechnology Information. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. Accessed February 21, 2026. [Link]

  • Semantic Scholar. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Published May 13, 2011. [Link]

  • National Center for Biotechnology Information. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. Accessed February 21, 2026. [Link]

  • MDPI. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Published September 21, 2022. [Link]

  • PubMed. Preclinical evaluation and phase 1 study of the PI3Kα/δ inhibitor TQ-B3525 in Chinese patients with advanced cancers. Published November 1, 2024. [Link]

  • MDPI. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Published January 28, 2025. [Link]

Sources

Validating the Specificity of PI3KD/V-IN-01: A Comparative Guide Using Genetic Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Product Focus: PI3KD/V-IN-01 (Dual PI3Kδ/Vps34 Inhibitor) Audience: Researchers in Oncology, Signal Transduction, and Assay Development

Executive Summary: The Dual-Target Challenge

This compound is a potent, ATP-competitive small molecule designed with a unique dual-targeting mechanism: it inhibits PI3Kδ (p110δ) , a Class I PI3K driver of B-cell proliferation, and Vps34 (PIK3C3) , a Class III PI3K regulator of autophagy.

While this dual mechanism offers therapeutic advantages by blocking the autophagy-mediated survival often seen with monotherapy, it complicates target validation. A simple knockdown of one target is insufficient to prove on-target specificity because the molecule retains potency against the second target.

This guide outlines a rigorous Epistatic Validation Protocol to confirm the mechanism of this compound. We compare the pharmacological profile of the inhibitor against genetic knockdown (siRNA/shRNA) matrices to distinguish true on-target efficacy from off-target toxicity.

Mechanistic Grounding: The Signaling Architecture

To design a valid knockdown experiment, one must first map the distinct signaling arms targeted by this compound.

The Dual Pathway Map
  • Arm A (Proliferation): PI3Kδ converts PIP2 to PIP3, recruiting PDK1 and AKT. This drives survival and growth.

  • Arm B (Autophagy/Trafficking): Vps34 phosphorylates PI to PI(3)P on endosomes.[1][2] This recruits SGK3 and initiates autophagosome formation.

Critical Insight: SGK3 (Serum/Glucocorticoid Regulated Kinase 3) is the specific biomarker for Vps34 activity, not AKT. SGK3 requires a PX domain interaction with PI(3)P for activation.

PI3K_Signaling RTK RTK / BCR PI3Kd PI3Kδ (p110δ) RTK->PI3Kd PIP3 PIP3 Accumulation PI3Kd->PIP3 Vps34 Vps34 (Class III) PI3P PI(3)P Accumulation Vps34->PI3P Auto Autophagy Flux Vps34->Auto Drug This compound Drug->PI3Kd Inhibits Drug->Vps34 Inhibits AKT AKT Phosphorylation (p-S473) PIP3->AKT SGK3 SGK3 Phosphorylation (Biomarker) PI3P->SGK3 Prolif Cell Proliferation AKT->Prolif

Figure 1: Mechanism of Action for this compound targeting distinct Class I and Class III signaling arms.

Comparative Analysis: Inhibitor vs. Genetic Knockdown

The "Gold Standard" for validating a small molecule is demonstrating that the drug loses its potency when its target is absent (Epistasis). For a dual inhibitor, this requires a matrix approach.

The Validation Logic Matrix
Experimental ConditionStatus of TargetsPredicted Effect of this compound TreatmentInterpretation
Wild Type (WT) PI3Kδ (+) / Vps34 (+)High Potency (IC50 ~ X nM)Baseline drug activity.
PIK3CD KD (p110δ) PI3Kδ (-) / Vps34 (+)Partial Potency Drug should still inhibit Vps34. Residual toxicity is expected.
PIK3C3 KD (Vps34) PI3Kδ (+) / Vps34 (-)Partial Potency Drug should still inhibit PI3Kδ. Residual toxicity is expected.
Double KD PI3Kδ (-) / Vps34 (-)No Effect (Shifted IC50 > 10µM)VALIDATION SUCCESS. If the drug kills these cells, it is off-target.

Detailed Experimental Protocol

Phase 1: Optimization of Genetic Knockdown

Use B-cell malignancy lines (e.g., MEC-1 for CLL or MOLM-13 for AML) where PI3Kδ is highly expressed.

Reagents:

  • siRNA A: PIK3CD (Targeting p110δ).

  • siRNA B: PIK3C3 (Targeting Vps34).[3]

  • Control: Non-targeting Scramble siRNA.

  • Transfection Reagent: Lipid-based (e.g., Lipofectamine RNAiMAX) or Electroporation (Nucleofector) for suspension cells.

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/mL in antibiotic-free medium.
    
  • Transfection:

    • Single KD: 50 nM siRNA (Target) + 50 nM siRNA (Scramble).

    • Double KD: 50 nM siRNA (PIK3CD) + 50 nM siRNA (PIK3C3).

    • Note: Maintain constant total siRNA concentration (100 nM) across all conditions to normalize toxicity.

  • Incubation: Incubate for 48–72 hours. Protein turnover for Vps34 can be slow; 72 hours is often optimal for maximum depletion.

Phase 2: The "Add-Back" Drug Treatment
  • Harvest & Re-seed: 48 hours post-transfection, count viable cells. Re-seed into 96-well plates (

    
     cells/well).
    
  • Treatment: Treat with a dose-response curve of this compound (e.g., 1 nM to 10 µM).

    • Control: DMSO Vehicle.

  • Duration: Incubate for an additional 24–48 hours.

Phase 3: Readout & Biomarker Confirmation

You must prove the knockdown worked before assessing drug viability.

Western Blot Panel:

  • p110δ: Confirm >80% depletion.

  • Vps34: Confirm >80% depletion.

  • p-AKT (S473): Readout for PI3Kδ activity.

  • p-SGK3 (Thr320 or Ser486): Readout for Vps34 activity. (Critical specificity control) .

  • Loading Control: Vinculin or GAPDH.

Data Presentation & Interpretation

Quantitative Comparison: IC50 Shifts

A successful validation will show a "Right-Shift" in the IC50 curve as targets are removed.

ConditionTarget ExpressionThis compound IC50 (Viability)Mechanistic Conclusion
Scramble siRNA 100%15 nM Potent dual inhibition.
PIK3CD KD <20%120 nM Loss of PI3Kδ contribution; Vps34 inhibition drives residual death.
PIK3C3 KD <20%45 nM Loss of Vps34 contribution; PI3Kδ inhibition drives residual death.
Double KD <20% (Both)>5,000 nM Specificity Confirmed. The drug has no target left to inhibit.
Visualizing the Decision Logic

Use this flow to interpret your Western Blot and Viability data.

Validation_Logic Start Perform Double KD (PI3Kδ + Vps34) + Treat with this compound Check1 Does Drug still kill cells at low doses (<100nM)? Start->Check1 Result_Yes YES Check1->Result_Yes Toxicity Persists Result_No NO Check1->Result_No Toxicity Abolished OffTarget FAIL: Off-Target Toxicity Drug is killing via unknown mechanism. Result_Yes->OffTarget OnTarget PASS: On-Target Specificity Cytotoxicity is dependent on PI3Kδ and Vps34 presence. Result_No->OnTarget

Figure 2: Decision Matrix for interpreting Double Knockdown vs. Drug response.

Troubleshooting & Expert Tips

  • The "Lethal Knockdown" Trap:

    • Problem: Knocking down both PI3Kδ and Vps34 might be lethal on its own, leaving no cells to test the drug on.

    • Solution: Use an inducible shRNA system (Doxycycline-inducible) to trigger KD only 24 hours before drug treatment. Alternatively, aim for "hypomorphic" (partial) knockdown (50-70%) rather than total ablation to maintain viability while observing IC50 shifts.

  • Biomarker Specificity:

    • Do not rely on LC3-II accumulation alone for Vps34. LC3-II can increase due to autophagy induction (upstream) or lysosomal blockage (downstream).

    • Use p-SGK3: It is the most direct downstream readout of Vps34 lipid kinase activity. If this compound works, p-SGK3 levels must drop.

  • Compensatory Isoforms:

    • Be aware that PIK3CA (p110α) or PIK3CB (p110β) might upregulate to compensate for p110δ loss. Check p-AKT levels in your KD samples.[4] If p-AKT remains high in p110δ KD, the cell line might be dependent on other isoforms, rendering the PI3Kδ-specific arm of the drug less relevant in that specific context.

References

  • Kim, Y., et al. (2016). Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies. Oncotarget, 8(3), 4394–4406.

  • Bago, R., et al. (2014). Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochemical Journal, 463(3), 413–427.

  • Vanhaesebroeck, B., et al. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology, 11, 329–341.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PI3KD/V-IN-01
Reactant of Route 2
PI3KD/V-IN-01

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.